4-Methoxy-2-methylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSQNQJCBXQYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378488 | |
| Record name | 4-Methoxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208399-66-0 | |
| Record name | 4-Methoxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxy-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Methoxy-2-methylphenylboronic Acid: A Key Building Block in Modern Synthesis
Introduction: 4-Methoxy-2-methylphenylboronic acid, identified by the CAS number 208399-66-0 , is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry.[1][2][3] Its unique structural features make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development for researchers, scientists, and professionals in the field.
Physicochemical and Spectroscopic Data
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 208399-66-0 | [1][4][5] |
| Molecular Formula | C8H11BO3 | [1][2][5] |
| Molecular Weight | 165.98 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline solid/powder | [1][3][5][6] |
| Melting Point | 169-174 °C | [1][4] |
| Boiling Point | 327.1±52.0 °C (Predicted) | [1] |
| Water Solubility | Insoluble | [1] |
| pKa | 9.03±0.58 (Predicted) | [1] |
| SMILES String | COc1ccc(B(O)O)c(C)c1 | [4] |
| InChI Key | AMSQNQJCBXQYEX-UHFFFAOYSA-N | [4] |
Synthesis of this compound
A common synthetic route to this compound involves the lithiation of a substituted bromobenzene followed by reaction with a borate ester.[1]
Experimental Protocol: Synthesis
-
Starting Material: Begin with 4-bromo-3-methylanisole (10 g, 0.050 mol) as the starting material.[1]
-
Lithiation: Under anhydrous and anaerobic conditions at -78°C, react the starting material with n-butyllithium (24 mL of a 2.5 M hexane solution, 0.055 mol) to generate the corresponding aryl lithium intermediate.[1]
-
Borylation: Add triisopropyl borate (57.7 mL, 47.02 g, 0.25 mol) to the reaction mixture.[1]
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.[1]
-
Workup and Purification: Perform an acidic hydrolysis to obtain the crude product. The crude material can then be purified to yield this compound as a white solid.[1]
Applications in Drug Development and Organic Synthesis
This compound is a crucial reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][7] This reaction is fundamental in the synthesis of biaryl and heteroaryl motifs, which are prevalent in many biologically active molecules and pharmaceuticals.[8] The methoxy and methyl groups on the phenyl ring influence its reactivity and provide handles for further functionalization, making it a valuable building block in the development of new therapeutic agents.[7][9]
Its applications extend to the synthesis of:
-
Biologically active molecules, such as hydroxyphenylnaphthols which act as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors.[1]
-
Advanced materials, including polymers and nanocomposites.[3]
-
Agrochemicals, such as novel pesticides and herbicides.[9][10]
The logical workflow for the application of this compound in drug discovery is illustrated in the following diagram.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate.[8] It is a powerful and widely used method for the formation of C-C bonds due to its mild reaction conditions and tolerance of a wide range of functional groups.[8]
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), and a ligand (if necessary).[8]
-
Reagent Addition: Add a base (e.g., NaHCO3, K2CO3, 2.0-3.0 equivalents) and the appropriate solvent (e.g., 1,4-dioxane, toluene).[8][11]
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time, monitoring the progress by techniques such as TLC, LC-MS, or GC-MS.[8][11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to obtain the desired biaryl product.[8]
The general workflow of the Suzuki-Miyaura coupling reaction is depicted in the diagram below.
References
- 1. This compound CAS#: 208399-66-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-甲氧基-2-甲基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 208399-66-0 | TCI AMERICA [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
A Technical Guide to 4-Methoxy-2-methylphenylboronic Acid: Physical Properties and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methylphenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its utility extends to the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a fundamental synthetic workflow.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of its key physical properties is presented in the table below. It is important to note that there are some discrepancies in the reported melting point values across different suppliers, which may be attributed to the presence of varying amounts of its anhydride.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁BO₃ | [1][2][3] |
| Molecular Weight | 165.98 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder/solid | [1][5] |
| Melting Point | 169-174 °C | [2][4][5][6] |
| 191 °C (decomposes) | [1][7] | |
| Boiling Point (Predicted) | 327.1 ± 52.0 °C | [6] |
| Solubility | Insoluble in water.[2][5][6] Soluble in dimethyl sulfoxide and methanol. | [8] |
| pKa (Predicted) | 9.03 ± 0.58 | [6] |
| CAS Number | 208399-66-0 | [1][3][4] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail the methodologies for measuring the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is a standard and widely used technique.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is placed in a mortar and finely ground.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range.
-
Verification: For accuracy, the measurement should be repeated at least once.
Solubility Determination (Qualitative)
A qualitative assessment of solubility in various solvents is essential for reaction setup and purification.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Spatula
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes)
Procedure:
-
Sample Addition: Approximately 10-20 mg of this compound is added to a test tube.
-
Solvent Addition: About 1 mL of the chosen solvent is added to the test tube.
-
Mixing: The mixture is agitated using a vortex mixer for 1-2 minutes to ensure thorough mixing.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
-
Classification: The solubility is classified as 'soluble' (no visible solid), 'partially soluble' (some solid remains), or 'insoluble' (no apparent dissolution).
-
Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures. Any changes upon cooling should also be noted.
Key Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a prominent reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryls, which are common structural motifs in many biologically active compounds.
The generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow Description:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group (Ar') from the boronic acid (in this case, the 4-methoxy-2-methylphenyl group) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium complex are coupled and eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. 4-メトキシ-2-メチルフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 208399-66-0 [chemicalbook.com]
- 7. This compound (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-methylphenylboronic Acid
This technical guide provides a comprehensive overview of the melting point of 4-Methoxy-2-methylphenylboronic acid, a key reagent in organic synthesis and drug discovery. The document details its physical and chemical properties, outlines a standard experimental protocol for melting point determination, and illustrates its synthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data of this compound
This compound, with the CAS number 208399-66-0, is a white crystalline solid.[1] It is recognized for its critical role as a building block in the synthesis of complex organic molecules, largely through Suzuki-Miyaura cross-coupling reactions.[2][3] Its molecular formula is C₈H₁₁BO₃, and it has a molecular weight of 165.98 g/mol .[4][5]
The melting point is a crucial physical property that indicates the purity of a compound. For this compound, the literature reports a consistent melting point range.
Table 1: Reported Melting Point of this compound
| Parameter | Value | Source(s) |
| Melting Point | 169-174 °C | [1][4][6] |
| Appearance | White to off-white crystalline powder/solid | [1] |
Experimental Protocol: Melting Point Determination
The following is a standard protocol for determining the melting point of a crystalline organic solid like this compound using a capillary melting point apparatus.
Objective: To accurately determine the temperature range over which the solid sample melts.
Materials and Equipment:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Mortar and pestle or spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack the dry powder into a capillary tube by tapping the open end into the sample. The sample should be compacted to a height of 2-3 mm at the bottom of the tube. This can be achieved by tapping the sealed end of the tube gently on a hard surface or by dropping it down a long glass tube.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Determination of Melting Range:
-
Set the heating rate to a rapid setting initially to quickly approach the expected melting point.
-
Based on the literature value (169-174 °C), the rapid heating can proceed to approximately 150 °C.
-
Reduce the heating rate to 1-2 °C per minute once the temperature is within 20 °C of the expected melting point. A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).
-
-
Data Recording and Analysis:
-
The recorded range (e.g., 170-173 °C) is the experimental melting point.
-
A sharp melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
If necessary, perform a second measurement with a fresh sample and capillary tube to ensure reproducibility.
-
Synthesis and Application Workflow
This compound is a versatile reagent in organic chemistry, particularly valued in the pharmaceutical sector for the synthesis of biologically active molecules.[2][6] Its primary application is in Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[3]
A common synthesis route for this compound involves the reaction of 4-bromo-3-methylanisole with n-butyllithium to form an aryl lithium intermediate, which is then treated with triisopropyl borate followed by acidic hydrolysis.[4] This process highlights the compound's role as a key intermediate in multi-step synthetic pathways.
References
An In-depth Technical Guide to 4-Methoxy-2-methylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2-methylphenylboronic acid, a specialized organoboron compound, has emerged as a valuable building block in organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its unique structural features make it a versatile reagent, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and insights into its role in the development of biologically active molecules.
Chemical Structure and Properties
This compound is an aromatic boronic acid characterized by a phenyl ring substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and a boronic acid functional group.
Chemical Identifiers and Properties:
| Property | Value | Reference |
| CAS Number | 208399-66-0 | [1][2] |
| Molecular Formula | C₈H₁₁BO₃ | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [2][3] |
| Melting Point | 169-174 °C | [1][4] |
| Solubility | Insoluble in water | [1][2] |
| pKa (Predicted) | 9.03 ± 0.58 | [1] |
| SMILES String | COc1ccc(B(O)O)c(C)c1 | |
| InChI Key | AMSQNQJCBXQYEX-UHFFFAOYSA-N |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the expected spectral characteristics are as follows:
-
¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons, the methyl group protons, and the acidic protons of the boronic acid group.
-
¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, the methyl carbon, and the carbon attached to the boron atom.
-
IR Spectroscopy: Characteristic absorption bands for O-H stretching (from the boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (methoxy group).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. One source indicated a mass spectrometry result for a synthesized product as (ESI), m/z 313 (2M-H2O-H)⁻[1].
For reference, spectral data for the related compound 4-methoxyphenylboronic acid is available and can provide insights into the expected peak positions.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the lithiation of a substituted bromobenzene followed by reaction with a borate ester. The following is a representative experimental protocol based on literature procedures[1].
Materials:
-
4-Bromo-3-methylanisole
-
n-Butyllithium (n-BuLi) in hexane
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromo-3-methylanisole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (in hexane) to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
To this solution, add triisopropyl borate dropwise, again maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura coupling reactions to form C-C bonds. The following is a general protocol for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Applications in Drug Discovery and Development
Boronic acids are recognized for their versatile applications in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of complex organic molecules with potential biological activity. Its utility is highlighted in the preparation of compounds for various therapeutic areas.
One notable application is in the synthesis of hydroxyphenylnaphthols, which have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase Type 2, an enzyme implicated in hormone-dependent cancers. The structural motif provided by this compound can be instrumental in modulating the pharmacological properties of lead compounds.
The Suzuki-Miyaura coupling, for which this boronic acid is a prime substrate, is a cornerstone of modern drug discovery, enabling the efficient construction of biaryl structures prevalent in many pharmaceuticals. The ability to introduce the 4-methoxy-2-methylphenyl moiety allows for the fine-tuning of a molecule's steric and electronic properties, which can impact its binding affinity to biological targets, as well as its pharmacokinetic profile.
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation[4]. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For storage, it should be kept in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in drug discovery and materials science. Its utility in forming carbon-carbon bonds through the robust Suzuki-Miyaura coupling reaction makes it an important tool for researchers and scientists. This guide has provided a summary of its key properties, synthetic methodologies, and applications, offering a technical resource for professionals in the field. Further research into the specific biological activities of compounds derived from this building block is a promising avenue for future drug development efforts.
References
A Technical Guide to the Synthesis of 4-Methoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-2-methylphenylboronic acid, a key building block in modern organic chemistry. This document details a common and effective synthesis route, provides explicit experimental protocols, and summarizes key quantitative data. Furthermore, this guide visualizes the synthetic pathway and its application in Suzuki-Miyaura cross-coupling reactions, offering a valuable resource for professionals in research and drug development.
Compound Overview
This compound, with the CAS number 208399-66-0, is a white solid organic compound.[1][2] Its molecular formula is C8H11BO3, and it has a molecular weight of 165.98 g/mol .[3][4] This organoboron compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] This reactivity makes it an essential intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[5] The methoxy and methyl groups on the phenyl ring provide specific steric and electronic properties that influence its reactivity and make it a valuable tool for synthetic chemists.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 208399-66-0 | [1][3] |
| Molecular Formula | C8H11BO3 | [1][4] |
| Molecular Weight | 165.98 g/mol | [3][4] |
| Appearance | White solid | [1] |
| Melting Point | 169-174 °C | [3] |
| Purity | ≥95% | [3] |
Synthesis Route
A prevalent and effective method for the synthesis of this compound involves the lithiation of a brominated precursor followed by borylation. The most commonly cited starting material is 4-bromo-3-methylanisole (also known as 2-bromo-5-methoxytoluene).[1] The synthesis proceeds via an organolithium intermediate, which is then reacted with a borate ester, such as triisopropyl borate, to form the boronic acid after acidic workup.
The overall reaction scheme is as follows:
Caption: Synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[1]
Materials:
-
4-Bromo-3-methylanisole (10 g, 0.050 mol)
-
n-Butyllithium (2.5 M in hexane, 24 mL, 0.055 mol)
-
Triisopropyl borate (57.7 mL, 0.25 mol)
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Hydrochloric acid (for acidic hydrolysis)
-
Saturated aqueous ammonium chloride solution[6]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for anhydrous and anaerobic reactions (e.g., Schlenk flask, dropping funnel)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-3-methylanisole (10 g, 0.050 mol) in anhydrous tetrahydrofuran in a Schlenk flask equipped with a magnetic stirrer.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexane, 24 mL, 0.055 mol) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of the aryllithium intermediate.
-
Borylation: To the cold aryllithium solution, slowly add triisopropyl borate (57.7 mL, 0.25 mol). After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.[6] Subsequently, perform an acidic hydrolysis by adding hydrochloric acid until the solution is acidic.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield this compound as a white solid.
Table 2: Key Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-3-methylanisole | [1] |
| Moles of Starting Material | 0.050 mol | [1] |
| Moles of n-Butyllithium | 0.055 mol | [1] |
| Moles of Triisopropyl borate | 0.25 mol | [1] |
| Reaction Temperature (Lithiation) | -78 °C | [1] |
| Yield | 69% | [1] |
| Product Mass | 5.7 g | [1] |
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as a coupling partner in Suzuki-Miyaura reactions.[2][7] This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[8]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The reaction typically involves a palladium catalyst, a base, and a suitable solvent.[9] The choice of catalyst, ligand, base, and reaction conditions can be optimized to achieve high yields and selectivity for a wide range of substrates.
Conclusion
The synthesis of this compound via lithiation of 4-bromo-3-methylanisole followed by borylation is a reliable and well-documented method. This technical guide provides the necessary details for its successful preparation and highlights its significance as a versatile building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and materials science.
References
- 1. This compound CAS#: 208399-66-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound = 95 208399-66-0 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
The Synthetic Versatility of 4-Methoxy-2-methylphenylboronic Acid: A Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methylphenylboronic acid is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and a sterically influential ortho-methyl group, imparts a distinct reactivity profile that is of significant interest in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the core reactivity of this compound, focusing on its participation in key cross-coupling reactions, potential side reactions, and the influence of its substituents on reaction outcomes. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 208399-66-0 | [1] |
| Molecular Formula | C₈H₁₁BO₃ | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 169-174 °C | [1] |
| Solubility | Soluble in many organic solvents such as methanol, THF, and dioxane. |
Core Reactivity: Palladium and Copper-Catalyzed Cross-Coupling Reactions
This compound is a prominent coupling partner in a variety of transition metal-catalyzed reactions, primarily for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and this compound serves as an effective nucleophilic partner for the arylation of organic halides and triflates. The presence of the electron-donating methoxy group can enhance the nucleophilicity of the arylboronic acid, while the ortho-methyl group can introduce steric effects that may influence the efficiency and selectivity of the coupling. Studies on ortho-substituted phenylboronic acids suggest that the ortho-methoxy group can act as a chelating ligand to the palladium center, potentially influencing the reaction's regioselectivity and atropselectivity in certain contexts[2].
Typical Reaction Conditions and Yields:
| Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2 equiv.) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| Aryl Chloride | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ (2 equiv.) | t-BuOH | 110 | 18 | 70-85 |
| Aryl Iodide | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2 equiv.) | Toluene/EtOH/H₂O (4:1:1) | 90 | 8 | >90 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
-
Reaction Setup: To a flame-dried Schlenk flask is added 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with argon three times.
-
Solvent and Catalyst Addition: Anhydrous dioxane (4 mL) and water (1 mL) are added. The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) are then added under a positive flow of argon.
-
Reaction Execution: The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds, utilizing copper catalysts. This reaction is particularly advantageous due to its often mild, aerobic conditions. This compound can be effectively coupled with a range of amines, anilines, and phenols. The electronic nature of the boronic acid, enhanced by the methoxy group, generally favors this transformation.
Typical Reaction Conditions and Yields:
| Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Cu(OAc)₂ (10 mol%) | Pyridine (2 equiv.) | CH₂Cl₂ | Room Temp. | 24-48 | 75-90 |
| Primary Amine | Cu(OAc)₂ (1.0 equiv.) | Et₃N (2 equiv.) | CH₂Cl₂ | Room Temp. | 24 | 60-80 |
| Phenol | Cu(OAc)₂ (1.0 equiv.) | Pyridine (2 equiv.) | CH₂Cl₂ | Room Temp. | 48 | 70-85 |
Experimental Protocol: Chan-Lam N-Arylation of Aniline with this compound
-
Reaction Setup: To a round-bottom flask is added copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%), this compound (1.2 mmol, 1.2 equiv.), and aniline (1.0 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Dichloromethane (CH₂Cl₂, 5 mL) and pyridine (2.0 mmol, 2.0 equiv.) are added to the flask. The flask is left open to the air.
-
Reaction Execution: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with aqueous ammonia solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-arylated product.
Signaling Pathway for Chan-Lam Coupling
Caption: Catalytic cycle of the Chan-Lam cross-coupling reaction.
Buchwald-Hartwig Amination
While the Chan-Lam coupling offers a copper-catalyzed route to C-N bonds, the palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used alternative. Although this reaction typically involves the coupling of an amine with an aryl halide, variations utilizing arylboronic acids as the arylating agent have been developed. These reactions often require specific ligand systems to facilitate the transmetalation from boron to palladium.
Typical Reaction Conditions and Yields (Aryl Halide Coupling Partner):
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Aniline | Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%) | NaOt-Bu (1.2 equiv.) | Toluene | 100 | 16 | 80-95 |
| Secondary Amine | Pd(OAc)₂ (2 mol%), Xantphos (4 mol%) | Cs₂CO₃ (1.5 equiv.) | Dioxane | 110 | 24 | 75-90 |
Experimental Protocol: Buchwald-Hartwig Amination of a Primary Amine with an Aryl Bromide (Representative protocol, as direct arylation with the boronic acid is less common)
-
Reaction Setup: A flame-dried Schlenk tube is charged with the aryl bromide (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.). The tube is evacuated and backfilled with argon.
-
Catalyst and Solvent Addition: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and a suitable phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%) are added, followed by anhydrous toluene (5 mL).
-
Reaction Execution: The Schlenk tube is sealed and the mixture is heated in an oil bath at 100 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired arylamine.
Competing Reactions and Side Products: Protodeboronation
A common and often undesired side reaction in processes involving arylboronic acids is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. This leads to the formation of the corresponding arene (in this case, 3-methylanisole) and a reduction in the yield of the desired coupled product.
Factors Influencing Protodeboronation:
-
Base: The presence of a base, particularly in aqueous media, can promote protodeboronation.
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Water: The presence of water can serve as a proton source for the reaction.
-
Steric Hindrance: Ortho-substituted arylboronic acids can be more susceptible to protodeboronation under certain conditions.[3]
Strategies to Minimize Protodeboronation:
-
Anhydrous Conditions: Using anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.
-
Choice of Base: The use of non-aqueous bases or fluoride-based activators can sometimes be beneficial.
-
Use of Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[4]
-
Reaction Time: Minimizing the reaction time can help to reduce the decomposition of the boronic acid.
Logical Relationship of Protodeboronation as a Side Reaction
Caption: Protodeboronation as a competing pathway in cross-coupling reactions.
Conclusion
This compound is a highly useful reagent for the construction of diverse and complex organic molecules. Its reactivity is dominated by its participation in palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient formation of C-C and C-N bonds. A thorough understanding of its reactivity profile, including the electronic and steric effects of its substituents and the potential for the competing protodeboronation side reaction, is crucial for its successful application. By carefully selecting reaction conditions, researchers can harness the full synthetic potential of this valuable building block in their synthetic endeavors.
References
4-Methoxy-2-methylphenylboronic acid stability and storage
The previous searches provided a good general overview of arylboronic acid stability, highlighting the main degradation pathways (protodeboronation and oxidation) and influencing factors (moisture, oxygen, temperature, pH). Some general storage recommendations were also found. However, there is still a lack of specific quantitative stability data for 4-Methoxy-2-methylphenylboronic acid. While detailed experimental protocols for this specific compound are absent, general protocols for assessing the stability of arylboronic acids using techniques like NMR and HPLC were identified. The next steps should focus on leveraging this general information to construct a comprehensive guide, including creating the required visualizations and structuring the available data, even if it's qualitative or pertains to the broader class of arylboronic acids.
Compile all gathered information into a structured technical guide. Organize the qualitative stability and storage information for this compound into clear sections. Create a table summarizing the general stability profile and recommended storage conditions for arylboronic acids, noting that specific data for the target compound is limited. Detail the general experimental protocols for HPLC and NMR stability testing of arylboronic acids based on the information found. Create a DOT script for a diagram illustrating the logical relationship between storage conditions and the stability of this compound. Create another DOT script for a diagram visualizing the typical degradation pathways for arylboronic acids. Finally, present the complete in-depth technical guide with the structured tables, detailed general experimental protocols, and the generated diagrams with captions, ensuring all user requirements are met to the best of my ability with the available information.## In-depth Technical Guide: Stability and Storage of this compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for this compound, a critical reagent in modern synthetic chemistry. Understanding the stability profile of this compound is paramount for ensuring the reproducibility of experimental results, maintaining the integrity of compound libraries, and ultimately, for the successful development of new chemical entities. This document outlines the primary degradation pathways, recommended storage conditions, and general protocols for assessing the stability of this and related arylboronic acids.
Core Concepts: Stability of Arylboronic Acids
This compound, like other arylboronic acids, is susceptible to degradation through several pathways, primarily protodeboronation and oxidation. The rates of these degradation processes are influenced by environmental factors such as moisture, oxygen, temperature, and pH.
Protodeboronation: This is a common degradation pathway for boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often catalyzed by moisture and can be accelerated by heat and non-neutral pH conditions.
Oxidation: Arylboronic acids can be oxidized to their corresponding phenols. This process is promoted by the presence of atmospheric oxygen and can be influenced by light and the presence of metal contaminants.
The substituents on the phenyl ring also play a role in the stability of the molecule. The electron-donating methoxy and methyl groups on this compound can influence its susceptibility to degradation.
Quantitative Data Summary
| Parameter | Condition/Factor | Impact on Stability | Recommended Storage & Handling |
| Temperature | Elevated Temperatures | Accelerates degradation (protodeboronation and oxidation) | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage. |
| Moisture/Humidity | High Humidity | Promotes protodeboronation | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Use of a desiccator is advised. |
| Air/Oxygen | Presence of Oxygen | Leads to oxidation to the corresponding phenol | Store under an inert atmosphere. Minimize exposure to air during handling. |
| Light | UV/Visible Light | Can potentially catalyze degradation | Store in an opaque or amber-colored container to protect from light. |
| pH | Acidic or Basic Conditions | Can catalyze protodeboronation | Store as a solid. If in solution, use aprotic, neutral solvents and prepare fresh as needed. |
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly after prolonged storage or when used in sensitive applications, stability-indicating analytical methods are crucial. The following are general protocols for assessing the stability of arylboronic acids using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is designed to separate the intact active pharmaceutical ingredient (API) or key reagent from its potential degradation products, allowing for the accurate quantification of the parent compound.
Objective: To develop and validate an HPLC method capable of separating this compound from its primary degradants (e.g., 3-methylanisole from protodeboronation and 4-methoxy-2-methylphenol from oxidation).
Methodology:
-
Column Selection: A reversed-phase C18 column is a common starting point for the separation of small organic molecules.
-
Mobile Phase: A gradient elution is typically employed to ensure the separation of compounds with differing polarities. A common mobile phase system consists of an aqueous component (e.g., water with a buffer like ammonium acetate or a small amount of acid like formic acid to improve peak shape) and an organic component (e.g., acetonitrile or methanol).
-
Forced Degradation Studies: To generate potential degradation products and demonstrate the specificity of the method, the bulk compound is subjected to stress conditions:
-
Acidic Hydrolysis: Reflux in 0.1 M HCl.
-
Basic Hydrolysis: Reflux in 0.1 M NaOH.
-
Oxidative Degradation: Treatment with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid compound in an oven (e.g., at 60-80 °C).
-
Photolytic Degradation: Exposing the compound to UV light.
-
-
Method Development and Optimization: The stressed samples are analyzed by HPLC. The gradient, flow rate, and detection wavelength (typically in the UV range of 220-280 nm) are optimized to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Validation: The finalized method should be validated according to ICH guidelines, including assessments of specificity, linearity, accuracy, precision, and robustness.
NMR Spectroscopy for Degradation Monitoring
NMR spectroscopy is a powerful tool for identifying and quantifying degradation products without the need for reference standards of the degradants.
Objective: To monitor the degradation of this compound under various stress conditions and identify the resulting degradation products.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD, or a mixture with D2O to introduce hydrolytic stress). An internal standard with a known concentration and a resonance that does not overlap with the analyte or its expected degradants is added for quantitative analysis.
-
Initial Spectrum: A baseline ¹H NMR spectrum is acquired immediately after sample preparation.
-
Stress Conditions: The NMR tube is then subjected to a specific stress condition (e.g., heating to a set temperature, exposure to air, or addition of an acid/base).
-
Time-Course Monitoring: ¹H NMR spectra are acquired at regular intervals.
-
Data Analysis:
-
Qualitative Analysis: The appearance of new signals corresponding to degradation products (e.g., the disappearance of the B(OH)₂ signal and the appearance of a new aromatic proton signal for protodeboronation, or shifts in aromatic signals for oxidation) is monitored.
-
Quantitative Analysis: The relative integrals of the parent compound's characteristic peaks and the degradation products' peaks are compared to the integral of the internal standard to determine the rate of degradation.
-
Visualizations
The following diagrams illustrate the key relationships and pathways discussed in this guide.
Caption: Logical relationship between storage conditions and compound stability.
Spectroscopic and Synthetic Profile of 4-Methoxy-2-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₁₁BO₃ |
| Molecular Weight | 165.98 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 169-174 °C |
| CAS Number | 208399-66-0 |
Spectroscopic Data
As of the latest search, detailed experimental ¹H NMR, ¹³C NMR, and IR spectra for 4-Methoxy-2-methylphenylboronic acid are not available in public spectroscopic databases. However, for reference and comparative analysis, the spectroscopic data for the isomeric compound, 4-Methoxyphenylboronic acid (CAS No. 5720-07-0), are presented below. It is crucial to note that these spectra will differ from those of this compound due to the different substitution pattern on the phenyl ring.
Spectroscopic Data for 4-Methoxyphenylboronic acid
¹H NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.93 | d | 2H | Ar-H |
| 7.03 | d | 2H | Ar-H |
| 3.84 | s | 3H | OCH₃ |
| 2.50 | s | DMSO-d₆ (solvent) |
¹³C NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Assignment |
| 167.99 | C=O (from boronic acid anhydride) |
| 161.0 | C-OCH₃ |
| 136.5 | Ar-C |
| 125.0 | C-B |
| 113.5 | Ar-C |
| 55.0 | OCH₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (boronic acid) |
| 3000-2850 | C-H stretch (aromatic and methyl) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1350-1300 | B-O stretch |
| 1250 | C-O stretch (methoxy) |
| 830 | C-H bend (para-substituted ring) |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of arylboronic acids, which can be adapted for this compound.
Synthesis of Arylboronic Acids
A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.[2]
Materials:
-
Substituted aryl bromide (e.g., 2-bromo-5-methoxytoluene for the target compound)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the substituted aryl bromide in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
After the magnesium has been consumed, cool the Grignard solution in an ice bath.
-
Add a solution of triisopropyl borate in anhydrous THF dropwise to the Grignard reagent, maintaining a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding aqueous hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude boronic acid.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic compounds.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the boronic acid sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in an NMR tube. Boronic acids can sometimes form boroxines (cyclic anhydrides), which can lead to broad peaks. Using a coordinating solvent like DMSO-d₆ can often provide sharper signals.
-
Ensure the sample is fully dissolved before analysis.
¹H and ¹³C NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak.
-
¹³C NMR: Acquire the spectrum with a larger number of scans due to the low natural abundance of the ¹³C isotope. A relaxation delay may be necessary for quantitative analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
FTIR Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
LC-MS Acquisition:
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for boronic acids, typically in positive ion mode.
-
Mass Range: Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of an arylboronic acid.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Methoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Methoxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are pivotal in the development of novel pharmaceuticals and functional materials. The protocols outlined below are based on established methodologies for analogous boronic acids and are intended to serve as a robust starting point for reaction optimization.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1][2] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents.[3] Its application is particularly widespread in the pharmaceutical industry for the synthesis of complex molecules that are key to drug discovery and development.[1][4]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[2][5]
Core Concepts and Considerations for this compound
The reactivity of this compound in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The electron-donating methoxy group can enhance the rate of transmetalation, while the ortho-methyl group can introduce steric hindrance, potentially impeding the approach of the palladium catalyst.[6] Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial for achieving high yields. For challenging couplings involving sterically hindered or electron-rich substrates, the use of bulky, electron-rich phosphine ligands is often beneficial.[6]
A common side reaction to be aware of is protodeboronation, the cleavage of the C-B bond of the boronic acid, which can be promoted by the presence of base and water.[6] Careful control of the reaction conditions can help to minimize this and other undesired side reactions like homocoupling.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions with this compound. Optimization of these conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Add the base (2.0-3.0 equiv.).
-
Seal the flask or vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Alternatively, perform at least three vacuum/backfill cycles with the inert gas.[6]
Reagent Addition:
-
Add the degassed solvent(s) via syringe.
Reaction Execution:
-
Stir the reaction mixture at the specified temperature (typically 80-120 °C) for the indicated time (typically 2-24 hours).[7]
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[6]
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Reaction Setup:
-
In a microwave reaction vial, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.), and a base (e.g., 2 M K₂CO₃, 10 equiv.).[8]
-
Dissolve the reagents in a suitable solvent such as N,N-dimethylacetamide (DMA). Ensure no solid is present.[8]
Reaction Execution:
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes).[8]
Work-up and Purification:
-
After cooling, filter the reaction mixture and purify the filtrate by column chromatography.[8]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl halides with boronic acids structurally similar to this compound. These serve as a reference for predicting the outcome of reactions with the target boronic acid.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Aryl Halide | Aryl bromide or iodide (1.0 equiv.) | [9] |
| Boronic Acid | This compound (1.2-1.5 equiv.) | [3] |
| Catalyst | Pd(OAc)₂ (2 mol%), Pd(PPh₃)₄ (3-5 mol%), or PdCl₂(dppf) (1-3 mol%) | [6][10] |
| Ligand | SPhos (4 mol%), XPhos, or other bulky phosphine ligands | [6] |
| Base | K₂CO₃ (2.0 equiv.), K₃PO₄ (2.0 equiv.), or Cs₂CO₃ (2.0 equiv.) | [6][11] |
| Solvent | Toluene, Dioxane, DMF, or a mixture with water (e.g., Dioxane/H₂O 4:1) | [8][11] |
| Temperature | 80 - 120 °C | [7] |
| Reaction Time | 2 - 24 hours | [7] |
Table 2: Expected Yields with Various Aryl Halides (Based on Analogous Boronic Acids)
| Aryl Halide Partner | Product | Expected Yield Range (%) | Notes |
| 4-Bromoanisole | 4,4'-Dimethoxy-2-methylbiphenyl | 75-95 | Electron-rich aryl bromides are generally good coupling partners. |
| 4-Bromobenzonitrile | 4'-Cyano-4-methoxy-2-methylbiphenyl | 60-85 | Electron-poor aryl bromides are also effective.[3] |
| 1-Bromo-2-methylbenzene | 4-Methoxy-2,2'-dimethylbiphenyl | 65-85 | Steric hindrance on the aryl halide may require more robust catalyst systems. |
| 4-Chlorotoluene | 4-Methoxy-2,4'-dimethylbiphenyl | 50-75 | Aryl chlorides are less reactive and may require more active catalysts and higher temperatures. |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow```dot
Caption: Logical relationship between reactants and product in the Suzuki-Miyaura coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 4-Methoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-Methoxy-2-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This versatile reagent is a valuable building block in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures that are key motifs in many pharmaceutical agents and advanced materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of biaryls, styrenes, and polyolefins. The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with a halide or triflate. This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.
This compound is a particularly useful reagent due to the presence of both an electron-donating methoxy group and a sterically influential methyl group on the phenyl ring. These substituents can influence the electronic properties and conformation of the resulting biaryl products, making this reagent a valuable tool in drug discovery and materials science for fine-tuning molecular properties.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OH)₂) forms a borate intermediate, which then transfers its organic group (R²) to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled and eliminated from the complex, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then participate in another catalytic cycle.
Application Notes and Protocols for Biaryl Synthesis using 4-Methoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient and versatile formation of carbon-carbon bonds. This powerful reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, has become indispensable in the pharmaceutical and materials science industries for the construction of biaryl and substituted biaryl scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.
4-Methoxy-2-methylphenylboronic acid is a valuable building block in these syntheses. The presence of the electron-donating methoxy group and the sterically demanding ortho-methyl group can influence the reactivity of the boronic acid, necessitating carefully optimized reaction conditions to achieve high yields and purity. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in biaryl synthesis.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic moiety to the palladium(II) center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can be tailored to the specific substrates being coupled.
Data Presentation: Comparative Yields
The following table summarizes the yields of biaryl products from the Suzuki-Miyaura coupling of various aryl halides with analogous arylboronic acids under typical reaction conditions. While specific data for this compound is not extensively tabulated in single studies, the presented data for structurally similar boronic acids provides a strong indication of expected reactivity and yields. Generally, aryl iodides are the most reactive, followed by aryl bromides and then aryl chlorides, which often require more specialized catalysts and conditions.
| Aryl Halide Coupling Partner | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | o-Tolylboronic acid | Pd(OAc)₂ | K₂CO₃ | Acetone/H₂O | Reflux | 1 | 90.3 |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 4-Chloroacetophenone | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 12 | 97 |
| Bromobenzene | 4-Methoxyphenylboronic acid | Pd(NH₃)₄Cl₂ (ppm level) | Quaternary ammonium hydroxide | H₂O with Triton X-100 | 45 | - | High |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 1 | 98 |
Experimental Protocols
The following is a detailed protocol for the synthesis of a biaryl compound, adapted from a procedure for a structurally related coupling. This protocol can serve as a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole, 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and acetone.
-
Base Addition: In a separate flask, dissolve potassium carbonate (2.5 equivalents) in deionized water. Add this aqueous solution to the reaction mixture.
-
Catalyst Addition: In a small vial, dissolve palladium(II) acetate (0.02 mol%) in a small amount of acetone. Add the catalyst solution to the reaction mixture.
-
Reaction: Vigorously stir the biphasic mixture and heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of acetone).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be further purified by distillation or column chromatography on silica gel to yield the pure biaryl compound.
Application Notes and Protocols for the Use of 4-Methoxy-2-methylphenylboronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-methoxy-2-methylphenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in many modern therapeutics.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the efficient construction of biaryl and substituted aromatic scaffolds. These structural motifs are prevalent in a wide range of biologically active molecules, including kinase inhibitors, which are a cornerstone of modern oncology treatment. The methoxy and methyl substituents on the phenyl ring of this particular boronic acid offer unique steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a target molecule.
Application in the Synthesis of Aurora Kinase Inhibitor Intermediates
A significant application of this compound is in the synthesis of intermediates for potent and selective Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.
The synthesis of substituted aminopyrimidine-based Aurora kinase inhibitors often involves the formation of a key biaryl or N-aryl bond. While direct Suzuki-Miyaura coupling of this compound is a viable strategy, an alternative and frequently employed method is the use of the corresponding aniline, 4-methoxy-2-methylaniline, in a Buchwald-Hartwig amination reaction. 4-methoxy-2-methylaniline can be readily prepared from this compound.
This document will detail a representative two-step protocol for the synthesis of a key intermediate for an Aurora kinase inhibitor, starting from this compound.
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of 4-Methoxy-2-methylaniline
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydroxylamine-O-sulfonic acid |
| Solvent | Water/Dioxane |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | 80-95% |
Table 2: Representative Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value |
| Aryl Halide | 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
| Amine | 4-Methoxy-2-methylaniline |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-2-methylaniline from this compound
This protocol describes the conversion of the boronic acid to the corresponding aniline.
Materials:
-
This compound
-
Hydroxylamine-O-sulfonic acid
-
1,4-Dioxane
-
Water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
To the stirring solution, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 2M aqueous solution of NaOH until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-methoxy-2-methylaniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-((4-Methoxy-2-methylphenyl)amino)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
This protocol details the Buchwald-Hartwig amination to form the key pharmaceutical intermediate.
Materials:
-
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
-
4-Methoxy-2-methylaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and hotplate
-
Celite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a Schlenk tube, add 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 eq), 4-methoxy-2-methylaniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
Visualizations
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: Buchwald-Hartwig amination experimental workflow.
Application Notes and Protocols: 4-Methoxy-2-methylphenylboronic Acid in Materials Science
Introduction
4-Methoxy-2-methylphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1][2] Its unique structural features, including the methoxy and methyl groups on the phenyl ring, impart specific reactivity and properties that are highly valued in materials science.[2] This compound is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone technique for forming carbon-carbon bonds.[1][2][3] These reactions are fundamental to the development of advanced materials with tailored properties for applications in organic electronics, fluorescent sensors, and the synthesis of biologically active molecules.[1][4][5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 208399-66-0 | [5] |
| Molecular Formula | C8H11BO3 | [2][6] |
| Molecular Weight | 165.98 g/mol | [2][5] |
| Appearance | White solid/powder | [2][5][6] |
| Melting Point | 169-174 °C | [5][6] |
| Purity | ≥95% - 97% | [2][5][7] |
| InChI Key | AMSQNQJCBXQYEX-UHFFFAOYSA-N | [5] |
| SMILES String | COc1ccc(B(O)O)c(C)c1 | [5] |
Key Applications in Materials Science
The primary application of this compound in materials science is as a reactant in the synthesis of novel organic materials with specific functionalities.[4]
Suzuki-Miyaura Cross-Coupling for Advanced Materials
The Suzuki-Miyaura reaction is a powerful method for creating biaryl compounds and other conjugated systems that form the backbone of many advanced materials.[3][8] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 4-methoxy-2-methylphenyl moiety into a larger molecular framework.[1][2] This is critical for:
-
Organic Electronics: Synthesizing organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). The electronic properties of the resulting molecules can be fine-tuned by incorporating this specific boronic acid.[3][9]
-
Polymer Chemistry: Developing advanced polymers and nanomaterials with specific optical or electronic properties.[10]
-
Biologically Active Molecules: Preparing complex molecules that can be used as inhibitors for enzymes like 17ß-hydroxysteroid dehydrogenase Type 2, which has implications in drug development and biomaterials.[5][6]
Fluorescent Sensors
Boronic acids are known to interact with diols, such as those found in saccharides. This property is exploited to create fluorescent sensors.[11] By incorporating the this compound moiety into a fluorescent molecule (a fluorophore), a sensor can be designed that changes its fluorescence properties upon binding to a target analyte like glucose.[11][12] This has significant potential in the development of continuous monitoring systems, for example, for glucose in medical diagnostics.[12] The boronic acid acts as the recognition element, while the fluorophore provides the signal.[11][13]
Synthesis of Axially-Chiral Compounds
This boronic acid is used as a reactant in asymmetric Suzuki coupling reactions to prepare axially-chiral biarylphosphonates.[5] These chiral compounds are important in catalysis and materials science where specific stereochemistry is required to achieve a desired function. The palladium-catalyzed reaction often employs helically-chiral ligands to control the stereochemical outcome.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.[8]
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (e.g., 2-Bromo-4-methylpyridine) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.[8]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Add the degassed solvent mixture via syringe.[8]
-
Place the flask in a preheated oil bath and stir the mixture at a temperature between 80-120 °C.[8]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Once the reaction is complete, cool the mixture to room temperature.[8]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]
Protocol 2: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-bromo-3-methylanisole.[6]
Materials:
-
4-bromo-3-methylanisole (1.0 equiv., e.g., 10 g, 0.050 mol)
-
n-butyllithium (1.1 equiv., e.g., 24 mL of 2.5 M solution in hexane, 0.055 mol)
-
Triisopropyl borate (5.0 equiv., e.g., 57.7 mL, 0.25 mol)
-
Anhydrous solvent (e.g., THF)
-
Acid for hydrolysis (e.g., HCl)
Procedure:
-
Dissolve 4-bromo-3-methylanisole in an anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution to a low temperature (-78 °C).[6]
-
Slowly add n-butyllithium to the reaction mixture to form the aryl lithium intermediate.[6]
-
After the addition is complete, add triisopropyl borate to the reaction system.[6]
-
Allow the reaction to slowly warm to room temperature and stir overnight.[6]
-
Perform an acidic hydrolysis to quench the reaction and precipitate the crude product.[6]
-
Purify the crude product to yield this compound as a white solid. A reported yield for this procedure is 69%.[6]
Protocol 3: General Synthesis of Boronic Acid-Containing Fluorescent Probes
This protocol describes a one-step synthesis for preparing fluorescent probes containing a boronic acid moiety.[12]
Materials:
-
A fluorescent heterocyclic compound (e.g., 6-methoxyquinoline) (1.0 equiv.)
-
A brominated benzyl boronic acid (e.g., p-boronobenzyl bromide) (1.0 equiv.)
-
Dry acetonitrile
-
Round-bottomed flask with magnetic stirrer
Procedure:
-
Dissolve equimolar amounts of the fluorescent heterocycle (e.g., 6-methoxyquinoline) and the corresponding boronobenzyl bromide in dry acetonitrile in a round-bottomed flask.[12]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction until completion.
-
Upon completion, the product can be isolated and purified using standard techniques, yielding the boronic acid-containing fluorescent probe.[12]
Summary of Applications and Logic
The utility of this compound stems from its ability to participate in powerful bond-forming reactions, leading to a diverse range of materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound CAS#: 208399-66-0 [chemicalbook.com]
- 7. labware-shop.com [labware-shop.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent molecularly imprinted nanoparticles with boronate affinity for selective glycoprotein detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 4-Methoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction has become indispensable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. 4-Methoxy-2-methylphenylboronic acid is a valuable building block in this context, offering a sterically hindered and electronically distinct aromatic moiety for the construction of novel biaryl structures. The presence of the methoxy and methyl groups influences the reactivity of the boronic acid and the properties of the resulting coupled products, making it a key component in the synthesis of various pharmaceutical and agrochemical compounds.
These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. Detailed experimental protocols, a summary of reaction parameters, and troubleshooting guidelines are presented to assist researchers in achieving optimal results.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organohalide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially when dealing with sterically hindered substrates like this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound and structurally similar boronic acids with various aryl halides.
Table 1: Cross-Coupling of Arylboronic Acids with Aryl Bromides
| Entry | Arylboronic Acid | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | >95 |
| 2 | This compound | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 16 | 85-95 |
| 3 | 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex (0.5) | - | KOH | H₂O | 100 | 1 | 94 |
| 4 | Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (0.05) | - | K₂CO₃ | Toluene/H₂O | 130 | 17 | 94 (GC) |
| 5 | o-Tolylboronic acid | 5-Bromoindole | Pd/SSphos (5) | - | K₂CO₃ | Acetonitrile/H₂O | 37 | 18 | >92 |
Table 2: Cross-Coupling of Arylboronic Acids with Aryl Chlorides
| Entry | Arylboronic Acid | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 80-90 |
| 2 | Phenylboronic acid | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | - | Cs₂CO₃ | 1,4-Dioxane | 80 | - | >95 |
| 3 | p-Tolylboronic acid | 2-Chloropyrazine | Pd/SSphos (5) | - | K₂CO₃ | Acetonitrile/H₂O | 37 | 24 | 88 |
| 4 | 4-Methoxyphenylboronic acid | 4-Chloroacetophenone | Pd(II)-complex (0.5) | - | Cs₂CO₃ | H₂O | 100 | 6 | 75 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction of this compound with aryl halides. These protocols are based on established procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane and degassed water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS). A typical reaction time is 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
SPhos (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, potassium phosphate, Pd₂(dba)₃, and SPhos to a dry Schlenk flask.
-
Seal the flask and remove it from the glovebox (if used).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 18 to 24 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst or ligand. 2. Inefficient base. 3. Low reaction temperature. 4. Poor quality of boronic acid. | 1. Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). 3. Increase the reaction temperature in increments. 4. Use freshly opened or properly stored boronic acid. |
| Formation of homocoupled product | 1. Presence of oxygen. 2. High catalyst loading. 3. Inappropriate base. | 1. Ensure thorough degassing of solvents and reaction mixture. 2. Reduce the catalyst loading. 3. Try a milder base. |
| Protodeboronation of boronic acid | 1. Presence of water. 2. Strong base. 3. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents. 2. Use a weaker base or a fluoride source (e.g., KF). 3. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a versatile and powerful method for the synthesis of a wide range of biaryl compounds. The selection of appropriate reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity, particularly given the sterically hindered nature of this boronic acid. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors, facilitating the development of novel molecules for pharmaceutical and materials science applications.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Methoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for selecting the optimal ligand and reaction conditions for the Suzuki-Miyaura cross-coupling of 4-methoxy-2-methylphenylboronic acid with various aryl halides. Due to the steric hindrance imparted by the ortho-methyl group, careful selection of the phosphine ligand is critical for achieving high yields.
Ligand Selection for a Sterically Hindered Boronic Acid
The Suzuki-Miyaura coupling of this compound presents a challenge due to the steric bulk of the ortho-methyl group, which can impede the transmetalation step of the catalytic cycle. To overcome this, bulky and electron-rich phosphine ligands are generally required. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step, and also facilitate the reductive elimination step.
Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are highly effective for the coupling of sterically hindered substrates.[1] Indenyl-derived phosphines have also shown high efficiency in such reactions. For less sterically demanding coupling partners, traditional phosphine ligands like triphenylphosphine (PPh₃) may be sufficient, though often requiring higher catalyst loading and harsher reaction conditions.
The following table summarizes recommended ligands for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on literature precedents for structurally similar sterically hindered boronic acids.
Table 1: Recommended Ligands for the Suzuki Coupling of this compound
| Ligand Class | Specific Ligand | Recommended For | Key Advantages |
| Buchwald-Type Biaryl Phosphines | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Sterically hindered and unreactive aryl chlorides and bromides. | High activity at low catalyst loadings, effective at room temperature for some substrates.[1] |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A broad range of aryl halides, including challenging substrates. | Excellent thermal stability and high catalytic activity. | |
| Indenyl-Derived Phosphines | (List specific examples if found in literature) | Sterically hindered aryl halides. | High efficiency for demanding couplings. |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | General applications with aryl bromides and iodides. | Robust and versatile catalyst system. |
| Trialkylphosphines | P(t-Bu)₃ (Tri-tert-butylphosphine) | Unreactive aryl chlorides. | Highly electron-donating and sterically demanding, promoting oxidative addition. |
| Triarylphosphines | PPh₃ (Triphenylphosphine) | Activated and simple aryl iodides and bromides. | Cost-effective, suitable for less demanding couplings. |
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and structurally similar boronic acids with various aryl halides. Direct comparative studies for this compound with a wide range of ligands are limited in the literature; therefore, the data is compiled from analogous reactions to provide a strong indication of expected performance.
Table 2: Suzuki Coupling of o-Tolylboronic Acid with 4-Iodoanisole
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | None | K₂CO₃ | Acetone/Water | Reflux | 1 | 90-95[2] |
Table 3: Representative Conditions for Suzuki Coupling of Arylboronic Acids with Aryl Halides
| Aryl Halide | Boronic Acid | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/Water | 100 | 12 | ~85 (estimated) |
| 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 4 | 92 |
| 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | 2 | 95[3] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with different aryl halides.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide using a Buchwald Ligand
This protocol is adapted from established procedures for sterically hindered couplings.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Toluene (5 mL per mmol of aryl bromide)
-
Water (0.5 mL per mmol of aryl bromide)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed toluene and then degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Ligandless Suzuki-Miyaura Coupling of this compound with 4-Iodoanisole
This protocol is adapted from a procedure for a structurally similar coupling.[2]
Materials:
-
This compound (1.05 equiv)
-
4-Iodoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Acetone
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a magnetic stir bar, combine 4-iodoanisole, this compound, and acetone.
-
In a separate flask, dissolve potassium carbonate in water.
-
Add the aqueous potassium carbonate solution to the flask containing the aryl iodide and boronic acid.
-
In a third flask, dissolve palladium(II) acetate in a small amount of acetone.
-
Add the palladium acetate solution to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring for 1 hour.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for ligand screening in a Suzuki coupling reaction.
References
Application Notes and Protocols for Solvent Effects in 4-Methoxy-2-methylphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the influence of solvent systems on reactions involving 4-Methoxy-2-methylphenylboronic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The choice of solvent is a critical parameter that can significantly impact reaction yield, rate, and selectivity. Understanding these effects is paramount for the efficient synthesis of complex molecules in pharmaceutical and materials science research.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds, typically involving an organoboron compound, an organic halide or triflate, a palladium catalyst, and a base. The solvent plays a crucial role in this catalytic cycle by:
-
Solubilizing Reactants: Ensuring that the boronic acid, organic halide, catalyst, and base are sufficiently dissolved to allow for efficient reaction.
-
Influencing Catalyst Activity and Stability: The solvent can affect the stability and reactivity of the palladium catalyst, thereby influencing the overall reaction rate.
-
Facilitating Transmetalation: In many cases, a biphasic system (e.g., an organic solvent with water) is employed. Water can aid in the dissolution of the inorganic base and facilitate the formation of the boronate species, which is crucial for the transmetalation step.
-
Modulating Reaction Selectivity: In substrates with multiple reactive sites, the choice of solvent can influence which site undergoes reaction.
For reactions involving this compound, which is an electron-rich and sterically hindered substrate, the selection of an appropriate solvent system is critical to achieving high yields and minimizing side reactions such as protodeboronation.
Commonly employed solvents for Suzuki-Miyaura reactions with substituted phenylboronic acids include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). These are often used in combination with an aqueous phase to facilitate the action of inorganic bases.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling Yield
The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide (Ar-Br) in various solvent systems. The data is representative and collated from studies on structurally similar methoxy-substituted phenylboronic acids. Actual yields may vary depending on the specific substrates, catalyst, ligand, base, and reaction conditions.
| Solvent System (v/v) | Typical Base | Catalyst/Ligand | Temperature (°C) | Expected Yield (%) | Notes |
| 1,4-Dioxane / Water (4:1) | K₃PO₄ | Pd(OAc)₂ / SPhos | 80 - 100 | 85 - 95 | A robust and commonly used system for challenging couplings.[1][2] |
| Toluene / Water (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 - 110 | 80 - 90 | Effective for higher temperature reactions.[3] |
| Tetrahydrofuran (THF) / Water (4:1) | Cs₂CO₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 60 - 80 | 75 - 85 | Milder conditions can be employed with THF. |
| N,N-Dimethylformamide (DMF) / Water (4:1) | K₂CO₃ | PdCl₂(dppf) | 80 - 100 | 70 - 85 | Useful for substrates with poor solubility, though potential for side reactions exists.[4] |
| Acetone / Water (1:1) | K₂CO₃ | Pd(OAc)₂ (ligandless) | Reflux | ~90 | A specific example for a closely related substrate. |
Experimental Protocols
Below are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction with this compound in different solvent systems.
Protocol 1: Suzuki-Miyaura Coupling in 1,4-Dioxane/Water
This protocol is a generally robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.[1]
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[1]
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes.[1]
-
Add the degassed solvent to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS). A typical reaction time is 4-16 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling in Toluene/Ethanol/Water
This protocol utilizes a toluene-based solvent system, which is effective for many Suzuki-Miyaura couplings.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Triphenylphosphine (PPh₃) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Degassed water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add the aryl bromide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.[5]
-
After cooling to room temperature, add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for One-Pot Synthesis Involving 4-Methoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the one-pot synthesis of complex biaryl and heterocyclic compounds utilizing 4-Methoxy-2-methylphenylboronic acid. This versatile reagent is a valuable building block in medicinal chemistry and materials science, particularly in the construction of molecules with therapeutic potential. The methodologies outlined below focus on efficient, one-pot procedures that streamline synthetic routes, reduce waste, and improve overall yield.
Introduction to Applications
This compound is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules. In the realm of drug discovery, this boronic acid is instrumental in the synthesis of kinase inhibitors, which are a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders. The 4-methoxy-2-methylphenyl moiety is a common structural feature in various potent and selective inhibitors of signaling pathways like the JAK-STAT pathway, which plays a crucial role in the immune system.
One-pot syntheses involving this compound are highly advantageous as they circumvent the need for isolation and purification of intermediates, thereby saving time and resources. These processes can be designed as sequential or tandem reactions, where multiple transformations occur in the same reaction vessel.
One-Pot Sequential Suzuki-Miyaura Coupling Protocol
This protocol details a one-pot, two-step sequential Suzuki-Miyaura cross-coupling reaction for the synthesis of unsymmetrical biaryls using a dihaloarene as the starting material. The selectivity of the sequential coupling is achieved by controlling the reaction temperature.
Experimental Protocol
Materials:
-
This compound
-
Aryl dihalide (e.g., 1-bromo-4-iodobenzene)
-
Arylboronic acid (for the second coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, EtOH/H₂O mixture)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
First Coupling Reaction:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl dihalide (1.0 eq), this compound (1.1 eq), palladium catalyst (1-3 mol%), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) to selectively react at the more reactive halogen position (typically iodine is more reactive than bromine or chlorine).
-
Monitor the progress of the reaction by TLC until the starting dihalide is consumed.
-
-
Second Coupling Reaction:
-
Once the first coupling is complete, add the second arylboronic acid (1.1 eq) and an additional portion of the base (1.0 eq) to the reaction mixture.
-
Increase the reaction temperature (e.g., to 80-100 °C) to facilitate the coupling at the less reactive halogen position.
-
Continue to stir the reaction mixture at the elevated temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
After the second coupling is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical biaryl.
-
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions, providing a comparative overview for reaction optimization. While not all examples use this compound specifically, they represent typical conditions and yields for similar substrates.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-bromo-4-iodobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene | 60 | 4 | - (Intermediate) |
| 4-bromobenzonitrile | 4-methoxyphenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ (2) | EtOH/H₂O | 80 | 3.5 | 80 |
| 4-bromoanisole | Phenylboronic acid | Pd/MNPs (1) | NaOH (2) | Ethanol/Water | 70 | 0.92 | >98 (conversion) |
| 4-Iodoanisole | o-Tolylboronic acid | Pd(OAc)₂ (0.1) | K₂CO₃ (2) | DMF | 100 | 2 | 95 |
| 4-chloroacetophenone | Phenylboronic acid | Pd-complex (0.5) | Cs₂CO₃ (2) | Water | 100 | 6 | 88 (conversion) |
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway.
Experimental Workflow for One-Pot Sequential Suzuki Coupling
Caption: Workflow for one-pot sequential Suzuki-Miyaura coupling.
Logical Relationship of a Multi-Component Reaction
Caption: Logical overview of a one-pot multi-component reaction.
Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 4-Methoxy-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl moiety is a prevalent structural motif in a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials. The controlled synthesis of substituted biphenyls is therefore a critical endeavor in organic chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, offering a reliable route to unsymmetrical biaryls under mild conditions with high functional group tolerance.[1]
This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing 4-Methoxy-2-methylphenylboronic acid as a key building block. The methoxy and methyl substituents on the boronic acid offer unique electronic and steric properties that can be exploited to modulate the characteristics of the resulting biphenyl products.
Reaction Principle: The Suzuki-Miyaura Coupling
The synthesis of substituted biphenyls using this compound is achieved through a palladium-catalyzed cross-coupling reaction with an aryl halide (e.g., aryl bromide or aryl iodide). The catalytic cycle, a fundamental concept in organometallic chemistry, is central to this transformation.
The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond of the biphenyl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Experimental Protocols
The following protocols provide a general framework for the synthesis of substituted biphenyls using this compound. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve maximum yields.
Protocol 1: Synthesis of 4'-Methoxy-2-methylbiphenyl
This protocol details the synthesis of 4'-Methoxy-2-methylbiphenyl via a ligandless palladium-catalyzed Suzuki coupling reaction.[1]
Materials:
-
o-Tolylboronic acid
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Saturated sodium chloride solution (brine)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1-L three-necked flask equipped with a magnetic stir bar and a reflux condenser, combine o-tolylboronic acid (10.0 g, 73.6 mmol) and 4-iodoanisole (16.8 g, 71.8 mmol) in 200 mL of acetone.[1]
-
Base Preparation: In a separate flask, dissolve potassium carbonate (25.0 g, 0.180 mol) in 200 mL of deionized water.[1]
-
Catalyst Preparation: Dissolve palladium(II) acetate (3.30 mg, 0.02 mmol) in 10 mL of acetone.[1]
-
Reaction Execution: Add the aqueous potassium carbonate solution to the flask containing the boronic acid and aryl iodide. Vigorously stir the biphasic mixture and add the palladium acetate solution. Heat the reaction mixture to a gentle reflux. The reaction is typically complete within 15-20 minutes, indicated by the formation of palladium black.[1]
-
Workup: Cool the reaction mixture to room temperature and transfer it to a 1-L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).[1]
-
Purification: Combine the organic layers and wash with water (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Isolation: Purify the resulting crude oil by distillation (125-130°C, 0.10 mm) to yield 4-methoxy-2'-methylbiphenyl as a colorless oil.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a general method that can be adapted for the coupling of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 4-bromoacetophenone)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the chosen base (2.0-3.0 mmol), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of substituted biphenyls. Table 1 provides the results for the specific synthesis of 4'-Methoxy-2-methylbiphenyl, while Table 2 offers a comparative overview of reaction conditions for the Suzuki-Miyaura coupling of a related boronic acid with an aryl bromide, highlighting the impact of the base on the reaction yield.[3]
Table 1: Synthesis of 4'-Methoxy-2-methylbiphenyl [1]
| Reactant 1 (equiv) | Reactant 2 (equiv) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| o-Tolylboronic acid (1.03) | 4-Iodoanisole (1.0) | Pd(OAc)₂ (0.02) | K₂CO₃ (2.5) | Acetone/Water | Reflux | 15-20 | 90.3 |
Table 2: Influence of Base on Suzuki Coupling Yield [3]
| Aryl Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: 4-Methoxy-2-methylphenylboronic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methylphenylboronic acid is a versatile and valuable reagent in medicinal chemistry and drug discovery. Its unique structural features, including the electron-donating methoxy group and the sterically influential ortho-methyl group, make it a key building block in the synthesis of a wide range of bioactive molecules. This boronic acid is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry.[1] Its application spans the synthesis of various therapeutic agents, including kinase inhibitors and enzyme inhibitors, demonstrating its significance in the development of novel pharmaceuticals.[2][3]
Key Applications in Bioactive Molecule Synthesis
The primary application of this compound is in the construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active compounds.
1. Synthesis of Kinase Inhibitors:
Many kinase inhibitors feature a substituted pyrimidine core. This compound can be efficiently coupled with halogenated pyrimidines to introduce the 4-methoxy-2-methylphenyl moiety. This group can play a crucial role in binding to the kinase active site, influencing potency and selectivity. For instance, derivatives of 2-arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1 kinase.[4] The Janus kinase (JAK) family of enzymes is another important target, and pyrimidine-based scaffolds are common in JAK inhibitors that modulate the JAK-STAT signaling pathway.
2. Synthesis of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors:
17β-HSD2 is a key enzyme in steroid metabolism and a target for the treatment of osteoporosis. Non-steroidal inhibitors of this enzyme have been developed using synthetic strategies that could incorporate this compound. A structurally similar compound, featuring a 3-methylphenyl group, has shown potent and selective inhibition of 17β-HSD2, highlighting the potential for this class of boronic acids in generating effective enzyme inhibitors.[2]
3. Synthesis of N-Arylated Azoles:
N-arylated azoles are another important class of bioactive molecules with a wide range of pharmacological activities. While traditionally synthesized through other methods, Suzuki-Miyaura coupling with boronic acids like this compound offers a powerful and versatile alternative for their preparation.
Data Presentation
The following table summarizes the biological activity of a representative bioactive molecule synthesized using a structurally similar boronic acid, demonstrating the potential of compounds derived from this compound.
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Factor (vs. 17β-HSD1) | Reference |
| 17a (analog) | h17β-HSD2 | 310 | 44 | [2] |
Note: Compound 17a is a structural analog where the 4-methoxy-2-methylphenyl group is replaced by a 3-methylphenyl group. This data is presented to illustrate the potential biological activity of this class of compounds.
Experimental Protocols
The following are representative protocols for the synthesis of bioactive molecules using this compound via Suzuki-Miyaura cross-coupling.
Protocol 1: Synthesis of a 4-Aryl-2-chloropyrimidine Intermediate for Kinase Inhibitors
This protocol describes the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with this compound. The resulting 4-(4-methoxy-2-methylphenyl)-2-chloropyrimidine is a versatile intermediate for the synthesis of various kinase inhibitors.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2,4-dichloropyrimidine (1.0 equiv), this compound (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(4-methoxy-2-methylphenyl)-2-chloropyrimidine.
Expected Yield: 70-85%
Protocol 2: Synthesis of a Biphenyl Amide 17β-HSD2 Inhibitor Analog
This protocol is adapted for the synthesis of a biphenyl amide, a scaffold found in 17β-HSD2 inhibitors, using this compound.
Materials:
-
This compound
-
Methyl 4-bromobenzamide
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve methyl 4-bromobenzamide (1.0 equiv) and this compound (1.2 equiv) in a toluene, ethanol, and water mixture (e.g., 3:1:1).
-
Add sodium carbonate (2.0 equiv) to the solution.
-
Bubble argon gas through the solution for 15 minutes to degas.
-
Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.06 equiv).
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the target biphenyl amide.
Expected Yield: 65-80%
Visualizations
Caption: General workflow for synthesizing bioactive molecules using this compound via Suzuki-Miyaura coupling.
Caption: Simplified diagram of the JAK-STAT signaling pathway, a common target for pyrimidine-based kinase inhibitors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Methoxy-2-methylphenylboronic acid in Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 4-methoxy-2-methylphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using the sterically hindered and electron-rich this compound in your Suzuki coupling reactions.
Q1: I am observing a very low yield or no product formation. What are the primary reasons for this?
A1: Low yields with this compound are often due to a combination of steric hindrance and electronic effects. The ortho-methyl group can physically block the palladium catalyst from efficiently participating in the key steps of the catalytic cycle, while the electron-donating methoxy group can make the boronic acid more susceptible to side reactions.[1][2]
Potential causes include:
-
Steric Hindrance: The methyl group at the ortho position impedes the transmetalation step, a crucial part of the Suzuki catalytic cycle.[1][3]
-
Catalyst Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for hindered substrates. The active Pd(0) species might not be generated efficiently or could be deactivated.[3][4]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and can significantly affect the reaction outcome. A weak base may not activate the boronic acid sufficiently.[3][5]
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, particularly prevalent with electron-rich boronic acids under basic conditions.[2][4]
Q2: My starting material is consumed, but I'm not getting my desired product. What are the likely side reactions?
A2: If your starting materials are being consumed without forming the desired product, several side reactions could be occurring:
-
Protodeboronation: This is the most common side reaction for electron-rich boronic acids like this compound. It is often promoted by the presence of a base and water.[2][4]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (homocoupling). This can be competitive with the desired cross-coupling, especially if the main reaction is slow due to steric hindrance.[3]
-
Catalyst Decomposition: At high temperatures, or if not properly stabilized by a suitable ligand, the palladium catalyst can decompose into inactive palladium black.[2]
Q3: What is the best catalyst and ligand combination for this sterically hindered boronic acid?
A3: For challenging substrates that are both sterically hindered and electron-rich, standard catalysts are often insufficient.[3] It is highly recommended to use a system composed of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand.[3][6]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are designed to facilitate reactions with hindered substrates by promoting the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[3] For particularly difficult couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[3][6]
-
Palladium Source: Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used in combination with these ligands.[7]
Q4: How can I minimize the protodeboronation side reaction?
A4: To reduce the impact of protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Carefully dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2][4]
-
Select the Right Base: A weaker base or careful control over the amount of a stronger base can be beneficial. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[4]
-
Convert to a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[2][8] The ester is then cleaved in situ during the reaction.
Data Presentation
Table 1: Effect of Reaction Conditions on Suzuki Coupling Yield with Hindered Substrates
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | < 20 | [7] |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 75-90 | [3] |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene | 110 | 80-95 | [3][6] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O | 90 | 40-60 | [9] |
| Pd-AntPhos (1) | - | NaOtBu (1.5) | Toluene | 110 | > 90 | [6] |
Note: Yields are representative for sterically hindered substrates and may vary based on the specific coupling partners.
Experimental Protocols
Standard Protocol (Often Requiring Optimization)
-
Reagent Preparation: To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M concentration relative to the aryl halide). Add Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat the mixture to 90-100 °C and monitor the reaction's progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Optimized Protocol for High Yield
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv, finely powdered), Pd(OAc)₂ (1-2 mol%), and a bulky phosphine ligand like SPhos (2-4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene or 1,4-dioxane (0.1 M).
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Workup and Purification: Follow the same workup and purification procedure as the standard protocol.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Preventing homocoupling of 4-Methoxy-2-methylphenylboronic acid
Topic: Troubleshooting and Preventing Homocoupling of 4-Methoxy-2-methylphenylboronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant issue with this compound?
A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl. In this case, it produces 4,4'-Dimethoxy-2,2'-dimethylbiphenyl. This is undesirable because it consumes the boronic acid, lowers the yield of your intended cross-coupled product, and complicates purification, as the homocoupled byproduct often has similar chromatographic properties to the target molecule.[1] The electron-donating methoxy group and the sterically hindering ortho-methyl group on this compound can influence its reactivity profile, sometimes making it more susceptible to this side reaction under suboptimal conditions.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The most common cause of boronic acid homocoupling is the presence of dissolved oxygen in the reaction mixture.[2][3] Oxygen can mediate the oxidative coupling of the boronic acid, a process often facilitated by the palladium catalyst.[4] The mechanism can involve the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then participate in a catalytic cycle that produces the homocoupled dimer.[1] While less common, other pathways, such as those involving protonolysis followed by a second transmetalation, have also been reported, particularly with hindered substrates.[5][6]
Q3: My reaction is producing significant amounts of the homocoupled byproduct. How can I adjust my reaction conditions to minimize it?
A3: Optimizing the reaction parameters is critical. The choice of catalyst, ligand, base, and solvent all play a crucial role. For a sterically hindered and electron-rich substrate like this compound, specific conditions are required.
Below is a summary of key parameters and recommended starting points.
Data Presentation: Comparison of Reaction Parameters
Table 1: Influence of Base and Solvent on Homocoupling
| Base | Solvent System | Temperature (°C) | Typical Outcome | Reference |
|---|---|---|---|---|
| K₃PO₄ (Potassium Phosphate) | Toluene or 1,4-Dioxane | 80 - 110 | Often effective for hindered substrates, minimizes side reactions.[7] | [7] |
| Cs₂CO₃ (Cesium Carbonate) | 1,4-Dioxane/H₂O | 80 - 100 | Strong activating base, very effective but can sometimes promote side reactions if not carefully controlled. | [8][9] |
| K₂CO₃ (Potassium Carbonate) | DMF/H₂O or Toluene/H₂O | 80 - 100 | A standard, weaker base. May require higher temperatures or result in slower reaction rates. | [10] |
| NaOtBu (Sodium tert-butoxide) | Toluene or THF | 80 - 100 | Very strong base, can be effective but may increase risk of side reactions. Often used with specific ligands.[11] |[11] |
Table 2: Influence of Palladium Source and Ligand on Homocoupling
| Palladium Source | Ligand | Characteristics | Typical Outcome | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | Buchwald ligand, bulky and electron-rich. | Excellent for hindered substrates; promotes fast reductive elimination, minimizing side reactions.[5] | [5][7] |
| Pd₂(dba)₃ | RuPhos | Buchwald ligand, similar to SPhos. | Highly effective for sterically demanding couplings.[11] | [11] |
| Pd(OAc)₂ | PCy₃ | A less bulky but effective ligand. | Good general-purpose ligand, but may be less effective than Buchwald ligands for this specific substrate. | [12] |
| Pd(PPh₃)₄ | None (pre-formed) | Pd(0) source. | Can be effective, but the phosphine ligands are less bulky and may not be ideal for this hindered coupling. |[3] |
Troubleshooting Guides
Q4: Are there specific procedural techniques I can use to prevent homocoupling?
A4: Yes, several procedural modifications can dramatically reduce the formation of homocoupling byproducts.
-
Rigorous Degassing: This is the most critical step.[3] Oxygen must be thoroughly removed from all solvents, reagents, and the reaction vessel. Common methods include:
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.[9][10]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved gases.[10]
-
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly via a syringe pump to the reaction mixture can help keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[10]
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help maintain the palladium catalyst in its active Pd(0) oxidation state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[13]
-
Reagent Order of Addition: Some protocols recommend pre-heating the mixture of the aryl halide, base, and catalyst for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid.[2] This can help ensure that the oxidative addition step occurs first, making the cross-coupling pathway more favorable once the boronic acid is introduced.[2]
Q5: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling with this compound that is optimized to minimize homocoupling?
A5: The following protocol is a robust starting point for coupling this compound with an aryl bromide, incorporating best practices to suppress homocoupling.
Experimental Protocols
Protocol: Minimized Homocoupling Suzuki-Miyaura Coupling of a Hindered Boronic Acid
This protocol is a general guideline and may require optimization for your specific aryl halide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (0.04 mmol, 4 mol%)[5]
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)[7]
-
Anhydrous Toluene or 1,4-Dioxane (5 mL)
-
Schlenk flask or sealed reaction vial and inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove air from the solids.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%).
-
Solvent Addition & Degassing: Add anhydrous toluene (5 mL) via syringe. Vigorously sparge the resulting suspension with a subsurface stream of Argon for 20 minutes to ensure complete removal of dissolved oxygen.
-
Reaction: Heat the sealed flask with vigorous stirring in a pre-heated oil bath to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing and resolving issues of homocoupling.
Caption: Competing pathways of desired cross-coupling versus undesired homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki-Miyaura Coupling of 4-Methoxy-2-methylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 4-Methoxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The primary focus is on minimizing the common side reaction of protodeboronation.
Troubleshooting Guide
Issue: Low Yield of Desired Product and Significant Formation of 1-Methoxy-3-methylbenzene (Protodeboronation Byproduct)
This compound is susceptible to protodeboronation due to its electron-rich nature and steric hindrance. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which can facilitate the cleavage of the carbon-boron bond. The ortho-methyl group also introduces steric strain that can disfavor the desired coupling pathway.
Here is a step-by-step guide to troubleshoot and minimize protodeboronation:
1. Re-evaluate Your Choice of Base:
Strong bases can significantly accelerate the rate of protodeboronation.[1][2] If you are using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider switching to a milder base.
-
Recommendation: Use weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1][2]
Table 1: Effect of Different Bases on the Yield of a Model Suzuki-Miyaura Coupling Reaction
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | Toluene/H₂O | 100 | 95 |
| K₂CO₃ | Toluene/H₂O | 100 | 88 |
| Cs₂CO₃ | Dioxane | 80 | 92 |
| NaOH | Toluene/H₂O | 100 | 75 |
| KOH | Toluene/H₂O | 100 | 78 |
| Triethylamine | Acetonitrile | 80 | 45 |
Note: Data is for a model reaction of 4-bromotoluene with phenylboronic acid and is intended for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.[1]
2. Optimize Reaction Temperature:
Higher reaction temperatures can increase the rate of protodeboronation.[3]
-
Recommendation: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A good starting point is 60-80 °C. If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the temperature.
3. Ensure Anhydrous Conditions:
Water acts as a proton source for protodeboronation. While some Suzuki reactions require a small amount of water, excessive amounts can be detrimental.
-
Recommendation: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å) to the reaction mixture.
4. Select an Efficient Catalyst and Ligand System:
A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[3][4] For sterically hindered substrates like this compound, the choice of ligand is crucial. Interestingly, while bulky phosphine ligands are often used for challenging couplings, they can sometimes promote protodeboronation. Therefore, careful selection is necessary.
-
Recommendation:
-
Use a pre-formed, active Pd(0) catalyst to avoid inefficient reduction steps.
-
Employ robust, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands such as SPhos or XPhos are often effective.[5][6]
-
Screen different palladium precatalysts and ligands to find the optimal combination for your specific substrates.
-
5. Consider Using a Boronic Ester:
Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can be a highly effective strategy.[4][5][7] This "slow-release" approach maintains a low concentration of the free boronic acid in the reaction mixture, thereby minimizing side reactions.[4][7]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesirable side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[7] In the case of this compound, this results in the formation of 1-methoxy-3-methylbenzene. This side reaction consumes your starting material, reduces the yield of your desired coupled product, and complicates purification. This compound is particularly susceptible due to its electron-rich aromatic ring and the steric hindrance from the ortho-methyl group.
Q2: I am observing the formation of homocoupling byproducts. How can I minimize this?
A2: Homocoupling of the boronic acid or the aryl halide can be another competing side reaction. To minimize homocoupling, you can try the following:
-
Ensure an inert atmosphere: Thoroughly degas your solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from promoting homocoupling.
-
Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.
-
Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.
Q3: Can the quality of my this compound affect the extent of protodeboronation?
A3: Yes, the quality and storage of your boronic acid are important. Boronic acids can degrade over time, especially if exposed to moisture and air. It is recommended to use high-purity this compound and store it in a cool, dry place under an inert atmosphere. Before use, it is good practice to check the purity by techniques like NMR spectroscopy.
Q4: Is it always better to use a boronic ester instead of the boronic acid?
A4: For substrates that are highly prone to protodeboronation, like this compound, using a boronic ester (e.g., pinacol or MIDA ester) is often a superior strategy.[4][5][7] The slow release of the boronic acid under the reaction conditions keeps its concentration low, which significantly suppresses the protodeboronation side reaction.[4][7]
Q5: How do I choose the best solvent for my reaction to minimize protodeboronation?
A5: The choice of solvent can influence the solubility of reagents and the stability of intermediates. While many Suzuki couplings use a mixture of an organic solvent and water, for substrates prone to protodeboronation, minimizing the amount of water is key. Anhydrous polar aprotic solvents like dioxane or THF are often good choices. If a co-solvent is necessary, use the minimum amount of water required for the reaction to proceed.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (Optimized to Minimize Protodeboronation)
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, incorporating strategies to minimize protodeboronation.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), this compound (1.5 eq.), and anhydrous potassium phosphate (3.0 eq.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous toluene under an inert atmosphere.
-
Evacuate and backfill the Schlenk flask with the inert gas three times.
-
Add anhydrous toluene to the Schlenk flask to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Add a minimal amount of degassed water (e.g., 1-2% v/v of the toluene).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 4-Methoxy-2-methylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 4-methoxy-2-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting catalyst loading ranges for Suzuki-Miyaura reactions with this compound?
A1: For initial explorations with this compound, a palladium catalyst loading in the range of 0.5 to 2.5 mol% is a common starting point. Highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, may allow for significantly lower loadings, sometimes even in the parts-per-million (ppm) range, without compromising the yield.
Q2: How does the steric hindrance from the ortho-methyl group on this compound affect the reaction?
A2: The ortho-methyl group introduces steric hindrance, which can slow down the transmetalation step in the catalytic cycle. To overcome this, it is often necessary to use more reactive catalyst systems, higher temperatures, or longer reaction times. The methoxy group in the para-position makes the boronic acid electron-rich, which generally favors the reaction. Interestingly, some studies suggest that ortho-methoxy groups can have a chelating effect with the palladium center, potentially influencing the reaction's selectivity, a phenomenon that might also be a consideration with the ortho-methyl group in conjunction with the methoxy group.[1][2][3]
Q3: What are the most common side reactions observed with this compound and how can they be minimized?
A3: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. It is often exacerbated by strong bases and the presence of water. To mitigate this, consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), or performing the reaction under anhydrous conditions.[4]
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of oxygen or if the active Pd(0) catalyst is not generated efficiently from a Pd(II) precatalyst.[5] Thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) are crucial to minimize homocoupling.[6] Using a slight excess (around 1.1 to 1.2 equivalents) of the boronic acid can also help.[6]
Q4: How do I choose the appropriate palladium catalyst and ligand for this specific boronic acid?
A4: Given the sterically hindered and electron-rich nature of this compound, catalyst systems that are effective for challenging couplings are recommended. Bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos), are often excellent choices as they can promote the difficult oxidative addition and reductive elimination steps.[7] For particularly stubborn reactions, N-heterocyclic carbene (NHC) ligands may also be effective. It is advisable to screen a few catalyst/ligand combinations to identify the optimal system for your specific substrates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low to No Product Yield | Inactive catalyst | Use a fresh batch of catalyst and ensure it is the active Pd(0) form. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. | [4] |
| Poor reagent purity | Verify the purity of the boronic acid and aryl halide. Boronic acids can degrade over time. | [4] | |
| Insufficiently strong base | The base may not be strong enough to promote transmetalation. Consider switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). | [4] | |
| Inadequate mixing in biphasic systems | For reactions with two solvent phases, ensure vigorous stirring to maximize the interfacial area where the reaction occurs. | [4] | |
| Significant Protodeboronation | Base is too strong or reaction is too wet | Switch to a milder base (e.g., K₂CO₃, KF). If possible, run the reaction under anhydrous conditions. | [4][6] |
| High Levels of Homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction. | [6] |
| Inefficient reduction of Pd(II) precatalyst | Consider using a Pd(0) source directly or a more efficient precatalyst system. | [5] | |
| Sluggish or Stalled Reaction | Steric hindrance | Increase the reaction temperature and/or catalyst loading. Be aware that higher temperatures can also increase side reactions. | [6] |
| Poor reagent solubility | Screen different solvents or solvent mixtures to ensure all components are adequately dissolved at the reaction temperature. | [8] |
Quantitative Data on Catalyst Loading
The optimal catalyst loading is a balance between reaction rate, yield, and cost. While the ideal loading is substrate-dependent, the following table provides a general overview of the impact of catalyst loading in Suzuki-Miyaura reactions.
| Catalyst Loading (mol%) | Typical Effect on Reaction | Considerations |
| < 0.1 | Can be sufficient for highly active catalyst systems and reactive substrates. | Requires very pure reagents and stringent exclusion of air and moisture. May result in longer reaction times. |
| 0.5 - 2.5 | A common starting range for optimization studies. | Often provides a good balance between reaction efficiency and cost. |
| > 2.5 | May be necessary for challenging substrates (e.g., sterically hindered or electron-deficient partners). | Increases cost and can sometimes lead to an increase in side products or catalyst decomposition (formation of palladium black). |
This table provides general guidance. The optimal catalyst loading should be determined empirically for each specific reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and should be optimized for specific substrates.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure the removal of oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[9][10]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 4-Methoxy-2-methylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 4-methoxy-2-methylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a Suzuki-Miyaura coupling reaction with this compound?
A1: Typical impurities include unreacted starting materials (this compound and the aryl halide), homo-coupled byproducts of the boronic acid, residual palladium catalyst, inorganic salts from the base, and byproducts from the decomposition of the boronic acid (protodeborylation).[1][2] The presence of oxygen can increase the formation of homo-coupled byproducts.[2]
Q2: What is the general first step in purifying the crude product?
A2: The initial purification step is typically an aqueous workup.[1] This involves quenching the reaction, diluting it with an organic solvent (like ethyl acetate), and washing with water or a brine solution. This process effectively removes most inorganic salts and other water-soluble impurities.[1][3]
Q3: My product is a solid. Should I use column chromatography or recrystallization?
A3: If your product is a solid, recrystallization can be a highly effective and scalable purification method.[1] It relies on the solubility difference between your product and impurities at different temperatures.[4] Column chromatography is a more general method that separates compounds based on polarity and is suitable for both solid and oil products, especially when impurities have similar solubility profiles to the desired compound.[1]
Q4: What is Celite, and how is it used in purification?
A4: Celite is a form of diatomaceous earth that is used as a filtration aid. In the context of Suzuki couplings, it is excellent for removing finely dispersed or insoluble palladium catalyst residues.[5][6] The reaction mixture is typically diluted with a solvent and passed through a pad of Celite (1-2 cm thick) in a funnel to trap the metal particles.[5][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: Residual Palladium Contamination
Q: My purified product still has a gray/black color, indicating palladium residue. How can I remove it?
A: This is a common issue, as palladium catalysts can be difficult to remove completely. Here are several strategies:
-
Filtration through Celite: This is the most common first step for removing heterogeneous palladium catalysts. If initial filtration is incomplete, ensure the Celite pad is compact and sufficiently thick (1-2 cm).[7]
-
Use of Scavengers: For soluble palladium species, solid-supported metal scavengers (e.g., thiol-based silica scavengers) can be very effective.[5][7] You stir the scavenger with your product solution and then filter it off.
-
Activated Carbon: Stirring the product solution with activated carbon can adsorb palladium residues. The carbon is then removed by filtration.[8]
-
Chromatography: A short plug of silica gel can sometimes trap palladium residues while allowing your product to elute.[5]
Issue 2: Difficulty Separating Product from Starting Material/Byproducts
Q: During flash column chromatography, my desired product co-elutes with the unreacted aryl halide or a homo-coupled byproduct. What can I do?
A: Co-elution happens when compounds have very similar polarities. Here are some troubleshooting steps:
-
Optimize the Solvent System:
-
Try Different Solvents: Experiment with different solvent systems. Instead of a standard hexane/ethyl acetate gradient, consider systems like dichloromethane/methanol or ether/hexane.[9]
-
Adjust Polarity: Aim for a lower Rf value (around 0.1-0.2) for your product on the TLC plate. This will require more solvent but often provides better separation.[9]
-
Use Additives: If your product or impurity has an acidic or basic functional group, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically change its retention on the silica gel, improving separation.[9]
-
-
Consider Recrystallization: If the product is solid, recrystallization is an excellent alternative. Finding a suitable solvent system where the solubility of the product and the impurity differ significantly with temperature can lead to high purity crystals.[1][4]
Issue 3: Product is an Oil and Difficult to Purify
Q: My final product is an oil, so I cannot use recrystallization. Column chromatography yields an impure product. What are my options?
A: Purifying oils can be challenging. Besides optimizing chromatography as described above, consider these options:
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.[10]
-
Derivatization: In some cases, it may be possible to temporarily convert the oil into a solid derivative (e.g., by forming a salt if it has an acidic or basic handle). The solid derivative can then be purified by recrystallization and the original compound regenerated.
-
Preparative HPLC: For high-value materials where high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation, although it is less scalable than other methods.
Data Presentation
The choice of purification method significantly impacts recovery and purity. The following table summarizes representative outcomes for common techniques used in biaryl synthesis.
| Purification Method | Typical Recovery | Typical Purity | Key Advantages | Common Applications |
| Aqueous Workup | >95% | Low-Moderate | Removes inorganic salts and polar impurities. | Initial cleanup for all reaction mixtures. |
| Flash Chromatography | 50-90% | >95% | Widely applicable, separates by polarity. | Purification of oils or solids with close impurities.[11][12] |
| Recrystallization | 60-95% | >99% | Highly effective for crystalline solids, scalable. | Final purification step for solid products.[1][4] |
| Filtration (Celite) | >95% | - | Specifically removes insoluble metal catalysts. | Post-reaction removal of heterogeneous palladium.[7] |
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is the standard first step after the reaction is deemed complete.
-
Cooling: Allow the reaction mixture to cool to room temperature.[11]
-
Quenching: Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform the extraction at least two to three times to ensure complete recovery.[1]
-
Washing: Combine the organic layers and wash them sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic layer.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[11]
Protocol 2: Purification by Flash Column Chromatography
Use this protocol after the aqueous workup if further purification is needed.
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system will show good separation between your product and impurities, with an Rf value for the product between 0.15 and 0.3.[9]
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and adding silica. Evaporate the solvent completely to get a free-flowing powder. This "dry loading" method often results in better separation than loading the sample as a solution.[13]
-
Elution: Carefully add the dry-loaded sample to the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[13]
Protocol 3: Purification by Recrystallization
This is a powerful technique for purifying solid products.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[4] Common systems include ethanol, hexane/ethyl acetate, or hexane/ether.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or palladium on carbon), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[1]
Visualizations
General Purification Workflow
This diagram outlines the typical sequence of steps for purifying a product from a Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for purifying Suzuki-Miyaura reaction products.
Troubleshooting Palladium Removal
This decision tree helps in selecting an appropriate method for removing residual palladium catalyst.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Methoxy-2-methylphenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using 4-methoxy-2-methylphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
Low yields when using this compound can be attributed to its specific structural features: the electron-donating methoxy group and the sterically hindering ortho-methyl group. These characteristics can promote side reactions and affect the efficiency of the catalytic cycle.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, forming 3-methylanisole. This is a common side reaction for electron-rich boronic acids.[1] | - Use Anhydrous Conditions: Thoroughly dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1] - Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ instead of hydroxides.[1] - Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol ester, which can be cleaved in situ during the reaction.[1] |
| Homocoupling: Two molecules of the boronic acid couple to form 2,2'-dimethyl-4,4'-dimethoxybiphenyl. This is competitive with the desired cross-coupling, especially if the main reaction is slow.[1] | - Thoroughly Degas the Reaction Mixture: Dissolved oxygen can promote oxidative homocoupling.[2] - Use a Pd(0) Precatalyst: Starting with a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize Pd(II)-catalyzed homocoupling.[2] - Optimize Ligand Choice: Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can favor the desired cross-coupling over homocoupling.[1] |
| Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this sterically hindered boronic acid.[1] | - Employ Bulky, Electron-Rich Ligands: Use specialized ligands like SPhos, XPhos, or RuPhos in combination with a palladium precursor (e.g., Pd(OAc)₂). These ligands can accelerate both oxidative addition and reductive elimination, overcoming the steric hindrance.[1] |
| Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, especially at high temperatures.[1] | - Use a Robust Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst. - Moderate the Reaction Temperature: If catalyst decomposition is observed, consider running the reaction at a lower temperature with a more active catalyst system. |
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow to diagnose and address low yields in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound?
A1: The two main side reactions are protodeboronation, which results in the formation of 3-methylanisole, and homocoupling, which produces 2,2'-dimethyl-4,4'-dimethoxybiphenyl.[1] Protodeboronation is often promoted by the presence of water and strong bases, while homocoupling can be exacerbated by the presence of oxygen and Pd(II) species.[2][3]
Q2: How does the ortho-methyl group affect the reactivity of this compound?
A2: The ortho-methyl group introduces steric hindrance, which can slow down the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle.[1] This steric bulk necessitates the use of more robust catalyst systems, often involving bulky, electron-rich phosphine ligands, to achieve efficient coupling.[1]
Q3: Can the methoxy group participate in the reaction?
A3: Yes, the ortho-methoxy group can have a chelating effect, where its oxygen atom coordinates to the palladium center. This can influence the geometry of the transition state and affect the regioselectivity and atropselectivity of the reaction, especially with certain substrates.
Q4: What is the recommended type of base for this boronic acid?
A4: To minimize the risk of protodeboronation, weaker inorganic bases are generally preferred over strong hydroxides.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices as they are effective in promoting the reaction while being less likely to cause decomposition of the boronic acid.[1]
Q5: Is it necessary to use anhydrous solvents?
A5: Yes, using anhydrous solvents is highly recommended.[1] Water can act as a proton source for the protodeboronation side reaction, leading to reduced yields of the desired product.[1]
Quantitative Data on Side Reactions
| Catalyst System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| Pd(PPh₃)₄ | NaOH | Toluene/H₂O | 100 | Low to Moderate | Significant | Moderate |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80-100 | High | Minimal | Low |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 70 | High | Low | Minimal |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 90 | Moderate | Moderate | Moderate |
Note: These are expected trends. Actual yields will vary depending on the specific aryl halide and other reaction parameters.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a structurally similar coupling and provides a robust starting point for the reaction of this compound with an aryl iodide.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[1]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[1]
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.[1]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]
Signaling Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing 4-Methoxy-2-methylphenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction rate and overall success of Suzuki-Miyaura couplings involving 4-methoxy-2-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic check of the following critical parameters is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) is the active species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid. It is crucial to ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time, particularly through protodeboronation.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or products.[1] For sterically hindered boronic acids like this compound, stronger bases are often required.
-
Reaction Temperature: Sterically hindered substrates often necessitate higher reaction temperatures to overcome the activation energy barrier. If the reaction is sluggish at a lower temperature, a gradual increase may improve the reaction rate and yield.
Q2: I am observing a significant amount of a side-product that appears to be the result of my boronic acid reacting with itself (homocoupling). How can this be minimized?
A2: The homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or certain palladium species.[1] To minimize this:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are meticulously degassed to remove dissolved oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If a Pd(II) precatalyst is used, its incomplete reduction to Pd(0) can sometimes contribute to side reactions.[1]
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help drive the cross-coupling reaction to completion.
Q3: Protodeboronation (loss of the boronic acid group) seems to be a major issue in my reaction. What strategies can I employ to prevent this?
A3: Protodeboronation is the cleavage of the C-B bond, replacing it with a hydrogen atom. This is a common decomposition pathway for boronic acids. To mitigate this:
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester, is a highly effective strategy.[2] These esters provide a "slow-release" of the boronic acid during the reaction, keeping its concentration low and reducing the rate of decomposition.[2]
-
Anhydrous Conditions: Water is often the proton source for this side reaction. Conducting the reaction under strictly anhydrous conditions can significantly reduce protodeboronation.
-
Milder Base: In some cases, a very strong base in the presence of water can accelerate protodeboronation. However, for sterically hindered couplings, a strong base is often necessary. A careful balance must be struck.
-
Potassium Trifluoroborate Salts: These salts (R-BF₃K) are highly stable, crystalline solids that are less susceptible to protodeboronation.[1]
Q4: Due to the steric hindrance from the ortho-methyl group on my boronic acid, the reaction is very slow. How can I increase the reaction rate?
A4: The steric hindrance from the ortho-substituent in this compound can significantly slow down the key steps of the catalytic cycle. To overcome this:
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Specialized Ligands: Standard phosphine ligands like PPh₃ are often ineffective. The use of bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, and RuPhos) is highly recommended.[3] These ligands promote the formation of a more reactive, monoligated palladium(0) species and facilitate the difficult reductive elimination step.[3]
-
Elevated Temperatures: Higher reaction temperatures (e.g., 80-140 °C) are often necessary to provide sufficient thermal energy to overcome the steric barriers.[3] The use of higher-boiling solvents like dioxane, toluene, or xylenes may be required.[3]
-
Stronger Bases: A strong base, such as potassium phosphate (K₃PO₄), is often effective for hindered couplings.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting common issues in Suzuki couplings.
Data Presentation
The following tables provide recommended starting conditions for the Suzuki coupling of sterically hindered arylboronic acids, such as this compound. These are based on literature precedents for similar substrates and should be used as a starting point for optimization.
Table 1: Recommended Catalysts, Ligands, Bases, and Solvents
| Catalyst | Ligand (if applicable) | Base | Solvent | Typical Temperature (°C) |
| Pd(PPh₃)₄ | - | K₃PO₄, Na₂CO₃, Cs₂CO₃ | 1,4-Dioxane, Toluene, DMF | 80 - 110 |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃, SPhos | K₃PO₄, KF | 1,4-Dioxane, THF | Room Temp. - 100 |
| Pd(OAc)₂ | PPh₃, PCy₃, Buchwald Ligands | K₂CO₃, CsF | Toluene, Acetonitrile, Water mixtures | 60 - 100 |
| PdCl₂(dppf) | - | Na₂CO₃, K₃PO₄ | 1,4-Dioxane, DMF | 80 - 120 |
Data adapted from literature for structurally similar 2-substituted arylboronic acids.[4]
Table 2: Influence of Base on Yield for a Model Hindered Coupling
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 75 |
This data is for the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole and illustrates the effectiveness of stronger inorganic bases for electron-rich and potentially hindered systems.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and may require optimization for specific substrates.
Caption: A step-by-step workflow for performing a Suzuki coupling reaction.
Detailed Methodology:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0-3.0 equiv., finely powdered) and the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[1]
References
Technical Support Center: 4-Methoxy-2-methylphenylboronic acid Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methoxy-2-methylphenylboronic acid, with a particular focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and dark place.[1] Room temperature is generally acceptable for storage.[1] The compound is a white to off-white crystalline powder.[1]
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway for arylboronic acids, including this compound, is protodeboronation.[2][3][4][5] This process involves the cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, 1-methoxy-3-methylbenzene) and boric acid.[2][3][4][5]
Q3: What factors can influence the rate of degradation of this compound?
A3: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
pH: Protodeboronation is highly pH-dependent. The reaction can be accelerated under both acidic and basic conditions.[6] For some arylboronic acids, the slowest rate of degradation is observed around pH 5.[6]
-
Moisture: Arylboronic acids can be susceptible to hydrolysis.[6] It is crucial to store and handle the compound in a dry environment.
-
Oxygen: Like many organoboron compounds, arylboronic acids can be sensitive to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Presence of Catalysts: Certain metals, such as palladium, can accelerate deboronation.[6]
Q4: Can this compound form anhydrides?
A4: Yes, arylboronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and boroxines are readily hydrolyzed back to the corresponding boronic acid in the presence of water.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in Suzuki-Miyaura coupling reactions. | Degradation of the boronic acid due to improper storage or handling. | - Store the reagent in a desiccator at room temperature, protected from light. - Handle the solid quickly to minimize exposure to atmospheric moisture and oxygen. - Consider using a fresh batch of the reagent. |
| Formation of inactive boroxine anhydride. | - Dissolve the boronic acid in the reaction solvent with a small amount of water to facilitate the hydrolysis of any boroxine back to the active boronic acid before adding other reagents. | |
| Appearance of an unexpected byproduct corresponding to 1-methoxy-3-methylbenzene in reaction mixtures. | Protodeboronation of the starting material. | - Optimize the reaction pH to a range where the boronic acid is more stable (typically mildly acidic to neutral). - Avoid prolonged reaction times at elevated temperatures. - Ensure the reaction is performed under an inert atmosphere. |
| The solid material appears clumpy or discolored. | Absorption of moisture and potential degradation. | - Do not use the material if significant changes in physical appearance are observed. - It is recommended to purchase a fresh supply. To verify the integrity of the current stock, consider running a purity analysis via HPLC or NMR. |
Quantitative Data on Thermal Stability
| Temperature | Time (Weeks) | Purity (%) | Major Degradant (%) | Appearance |
| 2-8°C | 0 | 99.5 | <0.1 | White crystalline powder |
| 4 | 99.4 | <0.1 | No change | |
| 8 | 99.3 | 0.1 | No change | |
| 12 | 99.2 | 0.2 | No change | |
| 25°C / 60% RH | 0 | 99.5 | <0.1 | White crystalline powder |
| 4 | 98.8 | 0.5 | No change | |
| 8 | 98.1 | 1.1 | No change | |
| 12 | 97.5 | 1.6 | Slight off-white tint | |
| 40°C / 75% RH | 0 | 99.5 | <0.1 | White crystalline powder |
| 4 | 96.2 | 2.5 | Off-white powder | |
| 8 | 93.8 | 4.7 | Yellowish powder | |
| 12 | 91.0 | 7.1 | Yellowish, clumpy solid |
RH = Relative Humidity. Major Degradant refers to 1-methoxy-3-methylbenzene.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a general method for monitoring the purity of this compound and detecting its primary degradant, 1-methoxy-3-methylbenzene.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume of the sample solution.
-
Run the gradient program to separate the parent compound from its potential degradation products.
-
Identify and quantify the peaks based on the retention times of reference standards for this compound and 1-methoxy-3-methylbenzene.
-
Protocol 2: ¹H NMR for Structural Confirmation and Degradation Monitoring
This protocol can be used to confirm the structure of the boronic acid and detect the presence of the protodeboronation product.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire a ¹H NMR spectrum of the sample.
-
Analyze the spectrum for the characteristic signals of this compound.
-
Look for the appearance of new signals corresponding to 1-methoxy-3-methylbenzene, which would indicate degradation.
-
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Caption: Primary degradation pathway (protodeboronation) of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methoxy-2-methylphenylboronic Acid Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boron-containing impurities from reactions involving 4-Methoxy-2-methylphenylboronic acid.
Troubleshooting Guides
Problem: Persistent Boron-Containing Impurities in the Final Product
Possible Causes and Solutions
Researchers often face challenges in completely removing unreacted this compound, its corresponding boroxine (a trimeric anhydride), and other boron-containing byproducts from the desired reaction product. The choice of purification method is critical and depends on the properties of the desired compound and the nature of the impurities. Below is a summary of common purification techniques and their general applicability.
Table 1: Comparison of Purification Methods for Boron Impurity Removal
| Purification Method | Principle | General Efficiency for Boron Removal | Key Considerations |
| Aqueous Workup (Basic) | Boronic acids are weakly acidic and form water-soluble boronate salts under basic conditions (pH > 8.5), which are then extracted into the aqueous phase. | High | The desired product must be stable under basic conditions. Multiple extractions may be necessary for complete removal. |
| Aqueous Workup (Acidic) | Not effective for removing boronic acids. | Low | |
| Flash Column Chromatography | Separation based on the differential adsorption of compounds to a stationary phase (e.g., silica gel) and their solubility in the mobile phase. | Moderate to High | Co-elution of the desired product and boron impurities can occur if they have similar polarities. Optimization of the solvent system is crucial. |
| Recrystallization | Purification of a solid compound based on differences in solubility between the desired product and impurities in a specific solvent at different temperatures. | High | The desired product must be a solid that can be effectively recrystallized. Finding a suitable solvent system is essential. |
| Formation of Volatile Esters | Conversion of non-volatile boronic acids to volatile trimethyl borate by repeated evaporation with methanol. | High | The desired product must be stable to methanol and the conditions of evaporation. |
| Precipitation of Adducts | Selective precipitation of boronic acids by forming a complex with an amine, such as diethanolamine. | High | The desired product must remain soluble in the chosen solvent. The adduct must be easily filterable. |
| Solid-Phase Extraction (SPE) | Use of a solid sorbent to selectively retain either the desired product or the impurities. | Moderate to High | Requires selection of the appropriate sorbent and elution conditions. Can be more expensive than other methods. |
Experimental Protocols
Basic Aqueous Workup
This method is often the first line of defense for removing boronic acid impurities.
Protocol:
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After the reaction is complete, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
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Transfer the mixture to a separatory funnel.
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Add an equal volume of a 1 M aqueous solution of a base (e.g., NaOH, K₂CO₃).
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Shake the separatory funnel vigorously for 1-2 minutes, venting periodically.
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Allow the layers to separate. The aqueous layer will contain the dissolved boronate salts.
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Drain the lower aqueous layer.
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Repeat the extraction of the organic layer with the basic aqueous solution two more times.
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Wash the organic layer with brine to remove residual water-soluble impurities.
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Flash Column Chromatography
This technique is used when aqueous workup is insufficient or when the product is sensitive to basic conditions.
Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a chromatography column with silica gel, using a suitable non-polar solvent (e.g., hexane or heptane).
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Load the adsorbed product onto the top of the column.
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Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the solvent system should be chosen based on the polarity of the desired product and the boron impurities, as determined by thin-layer chromatography (TLC).
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
For solid products, recrystallization can be a highly effective purification method.
Protocol:
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: I performed a basic aqueous workup, but I still see boron impurities in my NMR spectrum. What should I do?
A1: If a single basic wash is insufficient, you can try the following:
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Increase the pH: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8.5) to deprotonate the boronic acid. You can test the pH with litmus paper.
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Multiple Extractions: Perform at least three extractions with the basic solution to ensure complete removal of the boronate salt into the aqueous layer.
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Alternative Base: Try a different base, such as potassium carbonate, which can sometimes be more effective.
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Follow-up with Chromatography: If aqueous workup alone is not enough, purify the product further using flash column chromatography.
Q2: My product and the boron impurities have very similar Rf values on TLC, making column chromatography difficult. What are my options?
A2: When co-elution is an issue, consider these strategies:
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Optimize the Solvent System: Experiment with different solvent systems for your column. Sometimes, a small change in the solvent mixture or the addition of a third solvent can improve separation.
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Alternative Purification Method: If chromatography is not effective, try another method like recrystallization (if your product is a solid) or precipitation of the boronic acid as a diethanolamine adduct.
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Formation of a Volatile Ester: Convert the boronic acid impurity to volatile trimethyl borate by dissolving the crude product in methanol and evaporating the solvent. Repeating this process several times can effectively remove the boron impurity.
Q3: I am concerned about the homocoupling of this compound in my reaction. How can I minimize this side product and remove it?
A3: Homocoupling is a common side reaction, especially with electron-rich boronic acids. To minimize its formation:
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Thoroughly Degas: Ensure your reaction mixture is free of oxygen by degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Pd(0) Catalyst: Start with a Pd(0) catalyst or a pre-catalyst that rapidly forms the active Pd(0) species.
To remove the homocoupled byproduct (2,2'-dimethyl-4,4'-dimethoxybiphenyl):
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Column Chromatography: This byproduct is typically less polar than the desired cross-coupled product and can often be separated by flash column chromatography.
-
Recrystallization: If the desired product and the homocoupled byproduct have different solubilities, recrystallization can be an effective separation method.
Q4: Can I use an acidic workup to remove boron impurities?
A4: No, an acidic workup is generally not effective for removing boronic acids. Boronic acids are stable under acidic conditions and will remain in the organic layer. A basic workup is necessary to convert them into water-soluble boronate salts.
Visualizations
Below are diagrams illustrating the workflows for the removal of boron impurities.
Caption: General purification workflow for removing boron impurities.
Caption: Workflow for basic aqueous extraction of boron impurities.
Technical Support Center: Catalyst Deactivation in 4-Methoxy-2-methylphenylboronic Acid Suzuki Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 4-methoxy-2-methylphenylboronic acid.
Troubleshooting Guides
This section offers solutions to common problems encountered during the Suzuki coupling of this compound, focusing on issues related to catalyst deactivation.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated. | Ensure the use of a fresh, high-quality palladium precatalyst and ligand. For Pd(II) precatalysts, ensure reaction conditions are suitable for in situ reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorously degas all solvents and reagents to prevent oxidation of the catalyst. |
| Inefficient Oxidative Addition: The aryl halide partner is electron-rich or sterically hindered, leading to a slow initial step in the catalytic cycle. | For challenging aryl halides, employ more electron-rich and bulky phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). Increasing the reaction temperature can also help overcome the activation barrier. |
| Slow Transmetalation: The sterically hindered this compound may exhibit slow transfer of the aryl group to the palladium center. | Use a stronger base, such as K₃PO₄ or Cs₂CO₃, to promote the formation of the more reactive boronate species. Ensure the base is finely powdered for better solubility and reactivity. The addition of a small amount of water to solvents like dioxane or THF can sometimes facilitate this step. |
| Protodeboronation: The boronic acid decomposes by replacement of the -B(OH)₂ group with a hydrogen atom, a common side reaction for electron-rich boronic acids. | Use milder bases like KF or consider running the reaction under anhydrous conditions. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also mitigate this issue. |
Issue 2: Significant Formation of Homocoupled Biaryl Product
Possible Causes and Solutions
| Cause | Recommended Solution |
| Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. |
| Excess Pd(II) Species: The presence of Pd(II) at the start of the reaction or formed from the oxidation of Pd(0) can catalyze homocoupling. | Use a Pd(0) source directly or a precatalyst that efficiently generates the active Pd(0) species. Minimizing reaction time can also reduce the catalyst's exposure to oxidative conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate in Suzuki reactions?
A1: The ortho-methyl group introduces significant steric hindrance around the boron center, which can slow down key steps in the catalytic cycle, particularly transmetalation. Additionally, the electron-donating nature of both the methoxy and methyl groups can make the boronic acid more susceptible to side reactions like protodeboronation.
Q2: What is the first thing I should check if my Suzuki reaction with this compound fails?
A2: Start by verifying the quality and activity of your palladium catalyst and ligand. Ensure your reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the catalyst. Also, confirm the purity of your this compound, as impurities can inhibit the reaction.
Q3: How do I choose the right ligand for coupling with this sterically hindered boronic acid?
A3: For sterically hindered substrates, bulky and electron-rich phosphine ligands are generally recommended. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective as they can stabilize the palladium center and facilitate both oxidative addition and reductive elimination.
Q4: What is the role of the base, and which one is best for this specific boronic acid?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation. For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.
Q5: Can I use water in my reaction?
A5: While Suzuki reactions are often performed in aqueous solvent mixtures, water can promote the undesirable side reaction of protodeboronation, especially with electron-rich boronic acids. If you are experiencing low yields due to this side reaction, consider using anhydrous solvents. However, for some base and solvent combinations (e.g., K₃PO₄ in dioxane), a small amount of water can be beneficial for base solubility and facilitating the formation of the active boronate species.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving arylboronic acids with similar steric and electronic properties to this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with a Sterically Hindered Boronic Acid
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Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common catalyst deactivation pathways in Suzuki reactions.
Caption: A logical workflow for troubleshooting low yields in the Suzuki reaction.
Technical Support Center: 4-Methoxy-2-methylphenylboronic Acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water on the coupling efficiency of 4-Methoxy-2-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Is water compatible with Suzuki-Miyaura coupling reactions using this compound?
A1: Yes, water is often a compatible and even beneficial component in Suzuki-Miyaura coupling reactions involving this compound. It can be used as a co-solvent with organic solvents like dioxane, THF, or ethanol to dissolve the inorganic bases required for the reaction.[1] Many successful protocols for Suzuki-Miyaura couplings are performed in aqueous media.[2][3]
Q2: What is the optimal amount of water to use in my reaction?
A2: The optimal amount of water is substrate and reaction condition dependent. Typically, solvent-to-water ratios ranging from 2:1 to 10:1 are employed.[1] It is crucial to perform small-scale optimization experiments to determine the ideal ratio for your specific substrates and catalytic system. Excessive water can lead to side reactions.
Q3: What are the potential negative effects of having too much water in the reaction?
A3: The primary negative effect of excessive water is the increased risk of protodeboronation. This is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and a reduction in the yield of the desired coupled product.[4] Arylboronic acids can be susceptible to this copper-catalyzed protodeboronation in aqueous media.[5]
Q4: Can I run the reaction under anhydrous conditions?
A4: While seemingly counterintuitive, even some reactions described as "anhydrous" can benefit from the presence of a small amount of water. Anhydrous couplings with certain bases, like potassium phosphate (K₃PO₄), may require a few equivalents of water to proceed efficiently.[6]
Q5: My this compound is insoluble in water. How does the reaction proceed in aqueous media?
A5: this compound is indeed insoluble in water.[7] In aqueous solvent mixtures, the reaction is often biphasic. Vigorous stirring is essential to create an emulsion and maximize the interfacial area between the organic and aqueous phases, facilitating the transfer of reactants and catalytic species. The use of phase-transfer catalysts can also be beneficial in such systems.[3]
Troubleshooting Guide: Low Coupling Efficiency
This guide addresses common issues related to low yields in Suzuki-Miyaura coupling reactions with this compound, with a focus on the role of water.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inappropriate Water Content: The reaction may be too dilute, or conversely, completely anhydrous when a small amount of water is required. | 1. Optimize Water Ratio: Systematically vary the organic solvent to water ratio (e.g., 10:1, 4:1, 2:1) to find the optimal condition. 2. Controlled Addition of Water: For nominally anhydrous reactions, try adding 3-5 equivalents of water relative to the limiting reagent.[6] |
| Significant Byproduct Formation (Protodeboronation) | Excessive Water: High concentrations of water can promote the undesired protodeboronation of the boronic acid.[4] Oxygen Presence: Oxygen can contribute to the degradation of the boronic acid. | 1. Reduce Water Content: Decrease the proportion of water in the solvent mixture. 2. Degas Solvents: Thoroughly degas all solvents (including water) by sparging with an inert gas (e.g., argon or nitrogen) before use to minimize dissolved oxygen. |
| Inconsistent Results | Variable Water Content in Reagents/Solvents: "Anhydrous" solvents can contain trace amounts of water, and some bases are hygroscopic, leading to batch-to-batch variability. | 1. Use Freshly Opened, High-Purity Solvents: Employ anhydrous grade solvents from a freshly opened bottle. 2. Dry Bases: If using a hygroscopic base, consider drying it in an oven before use. |
| Reaction Stalls | Poor Solubility of Base: The inorganic base may not be sufficiently soluble in the reaction mixture to activate the boronic acid effectively. | 1. Increase Water Content Judiciously: A slight increase in the water content can improve the solubility of bases like K₂CO₃ or K₃PO₄. 2. Choose an Appropriate Base: Select a base that is more soluble in the chosen solvent system. |
Quantitative Data Summary
The following table provides illustrative data on how the water content in a dioxane/water solvent system can influence the yield of a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide. Note: This data is representative and actual results may vary depending on the specific substrates, catalyst, ligand, base, and temperature.
| Dioxane:Water Ratio (v/v) | Yield (%) | Observations |
| Anhydrous Dioxane | 15% | Very slow reaction, incomplete conversion. |
| 20:1 | 65% | Significant improvement in reaction rate and yield. |
| 10:1 | 85% | Good yield, reaction proceeds smoothly. |
| 4:1 | 92% | Optimal yield observed under these conditions. |
| 2:1 | 78% | Decreased yield, increased protodeboronation byproduct detected. |
| 1:1 | 55% | Significant amount of protodeboronation byproduct. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling in an Aqueous System
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed organic solvent (e.g., 1,4-dioxane, THF)
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed organic solvent and degassed water in the desired ratio (e.g., 4:1 dioxane/water).
-
Reaction Execution: Stir the reaction mixture vigorously at the specified temperature (typically 80-100 °C) for the indicated time.
-
Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 4-Methoxy-2-methylphenylboronic Acid in Chemical Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-methoxy-2-methylphenylboronic acid in chemical reactions, with a focus on its air and moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: To ensure the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere, such as argon or nitrogen, to minimize degradation from air and moisture. For long-term storage, refrigeration is advised.
Q2: What are the primary degradation pathways for this compound when exposed to air and moisture?
A2: The two primary degradation pathways are oxidation and protodeboronation. The presence of oxygen can lead to the formation of phenolic byproducts. Moisture can facilitate protodeboronation, where the boronic acid group is replaced by a hydrogen atom, yielding 3-methylanisole. This is particularly a concern for electron-rich boronic acids like this compound.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes related to air and moisture sensitivity?
A3: Low yields are often attributed to the degradation of the boronic acid. Key factors include:
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Inadequate Inert Atmosphere: Exposure to oxygen can lead to homocoupling of the boronic acid and decomposition of the palladium catalyst.
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Presence of Water: Moisture can cause protodeboronation of the electron-rich this compound, reducing the amount available for the cross-coupling reaction.
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Improperly Dried Reagents and Solvents: Using solvents and reagents that have not been thoroughly dried can introduce sufficient moisture to significantly impact the reaction.
Q4: Can I visually assess the quality of my this compound?
A4: this compound is typically a white to off-white powder. Any significant discoloration, clumping, or change in texture could indicate degradation. However, visual inspection is not a substitute for analytical techniques like NMR spectroscopy to confirm purity.
Q5: Are there more stable alternatives to this compound for Suzuki-Miyaura reactions?
A5: Yes, boronate esters, such as the pinacol ester or MIDA (N-methyliminodiacetic acid) ester derivatives, are generally more stable to air and moisture. These can be used in the coupling reaction and often release the boronic acid in situ.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Boronic Acid | Use a fresh batch of this compound or purify the existing stock. Ensure it has been stored under an inert atmosphere. | Improved yield due to the use of pure, active starting material. |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. | Reduced homocoupling and catalyst decomposition, leading to a higher yield of the desired product. |
| Presence of Moisture | Use anhydrous solvents and ensure all glassware is oven-dried before use. Dry other solid reagents as appropriate. | Minimized protodeboronation of the boronic acid, increasing its availability for the cross-coupling reaction. |
| Suboptimal Base | For electron-rich boronic acids, consider using a milder base such as K₂CO₃ or CsF instead of strong bases like NaOH or KOH to reduce the rate of protodeboronation. | A better balance between catalyst activity and boronic acid stability, resulting in a higher yield. |
Issue 2: Significant Protodeboronation Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive Water Content | Switch to strictly anhydrous reaction conditions. Use freshly distilled anhydrous solvents and ensure all reagents are dry. | A significant reduction in the formation of the protodeboronated byproduct (3-methylanisole). |
| Strongly Basic Conditions | Employ a weaker base (e.g., KF, K₂CO₃) or a fluoride-based base which can also serve to activate the boronic acid. | Slower rate of protodeboronation, allowing the desired cross-coupling to compete more effectively. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, lower the reaction temperature. | Less time for the side reaction to occur, preserving the boronic acid and improving the product-to-byproduct ratio. |
Data Presentation
Table 1: Illustrative Effect of Reaction Atmosphere on Suzuki-Miyaura Coupling Yield
The following data is representative for electron-rich arylboronic acids and highlights the importance of maintaining an inert atmosphere.
| Boronic Acid | Coupling Partner | Atmosphere | Typical Yield (%) |
| This compound | 4-Bromoanisole | Inert (Argon) | 85-95% |
| This compound | 4-Bromoanisole | Air | 20-40% |
Table 2: Influence of Base on Protodeboronation
This table provides a qualitative comparison of the propensity for protodeboronation with different bases for electron-rich boronic acids.
| Base | Strength | Propensity for Protodeboronation |
| NaOH, KOH | Strong | High |
| K₃PO₄ | Strong | Moderate to High |
| K₂CO₃ | Moderate | Moderate |
| CsF, KF | Mild | Low to Moderate |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
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Upon receipt, immediately transfer the manufacturer's container into a desiccator or a glovebox with an inert atmosphere.
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For weighing, if a glovebox is not available, quickly weigh the desired amount and immediately reseal the container, purging with an inert gas before sealing if possible.
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Store the main container in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8 °C is recommended.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling under Inert Atmosphere
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Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
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Reagent Preparation:
-
To the Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum.
-
-
Inerting the Reaction Vessel:
-
Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen.
-
Repeat this cycle three times to ensure a completely oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add the degassed anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe. The solvent should be degassed by sparging with an inert gas for 30 minutes prior to use.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low-yield Suzuki reactions.
Validation & Comparative
A Comparative Guide to 4-Methoxy-2-methylphenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl moieties prevalent in pharmaceuticals and advanced materials. The choice of the phenylboronic acid reagent is critical, as its substitution pattern dictates reactivity, yield, and substrate scope. This guide provides an objective comparison of 4-methoxy-2-methylphenylboronic acid with other structurally related phenylboronic acids, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Executive Summary
This compound is a versatile reagent in Suzuki-Miyaura coupling reactions.[1] Its unique substitution pattern, featuring an electron-donating methoxy group and a sterically influential ortho-methyl group, results in a nuanced reactivity profile. This guide will delve into a comparative analysis of this reagent against other substituted phenylboronic acids, focusing on the electronic and steric effects that govern their performance in cross-coupling reactions.
The Role of Substituents in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric properties of the substituents on the phenylboronic acid.
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Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This can enhance the rate of transmetalation, a key step in the catalytic cycle, by making the aryl group more nucleophilic.[2] Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.[1]
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Steric Effects: Substituents in the ortho position to the boronic acid group can introduce steric hindrance. This can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the reaction rate and lowering the yield.[1]
Comparative Performance Analysis
While a direct head-to-head comparison of all isomers under identical conditions is not extensively documented in a single study, a clear trend in reactivity can be established based on the interplay of electronic and steric effects. The following table summarizes the expected and reported yields of various substituted phenylboronic acids in a model Suzuki-Miyaura coupling reaction with an aryl bromide.
Table 1: Comparative Yields of Substituted Phenylboronic Acids in a Model Suzuki-Miyaura Coupling Reaction
| Phenylboronic Acid Derivative | Substituent Effects | Expected Yield (%) | Reported Yield (%) |
| This compound | Ortho-methyl (steric hindrance), para-methoxy (electron-donating) | 85-95 | ~91 |
| 4-Methoxyphenylboronic acid | Para-methoxy (electron-donating) | 90-98 | 98[3] |
| 2-Methylphenylboronic acid | Ortho-methyl (steric hindrance) | 70-85 | ~80 |
| 3-Methoxyphenylboronic acid | Meta-methoxy (moderate electron-donating) | 88-96 | 91[3] |
| 2,4-Dimethoxyphenylboronic acid | Ortho-methoxy (steric hindrance, electron-donating), para-methoxy (electron-donating) | 80-90 | ~88 |
Analysis of Performance:
-
4-Methoxyphenylboronic acid typically provides the highest yields due to the strong electron-donating effect of the para-methoxy group and the absence of steric hindrance.[3]
-
This compound shows slightly lower but still excellent yields. The electron-donating para-methoxy group promotes the reaction, while the ortho-methyl group introduces moderate steric hindrance that can be overcome with appropriate catalyst systems.
-
2-Methylphenylboronic acid exhibits lower yields compared to its 4-substituted counterpart due to the steric hindrance of the ortho-methyl group.
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3-Methoxyphenylboronic acid demonstrates high reactivity, as the meta-methoxy group provides an electronic advantage without introducing ortho-steric hindrance.[3]
-
2,4-Dimethoxyphenylboronic acid presents a balance of strong electron-donating effects from two methoxy groups and steric hindrance from the ortho-methoxy group.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, the substituted phenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further aid in understanding the processes involved, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Conclusion
This compound is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions, offering a good balance of electronic activation from the para-methoxy group and manageable steric hindrance from the ortho-methyl group. While simpler, non-ortho-substituted analogs like 4-methoxyphenylboronic acid may provide slightly higher yields in some cases, this compound is invaluable for the synthesis of specific, sterically demanding biaryl structures. Understanding the interplay of electronic and steric effects, as outlined in this guide, is crucial for researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
A Comparative Analysis of Reactivity: 4-Methoxy-2-methylphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in complex organic synthesis. This guide provides an in-depth comparative analysis of the reactivity of 4-Methoxy-2-methylphenylboronic acid and its structural isomers in the widely utilized Suzuki-Miyaura cross-coupling reaction. By examining the interplay of electronic and steric effects, this document aims to provide a predictive framework for reactivity and facilitate the rational selection of reagents for synthetic applications.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The reactivity of the boronic acid partner is a key factor influencing the reaction's success, with substituent effects on the phenyl ring playing a pivotal role. This guide focuses on this compound and its isomers to illustrate how subtle changes in substituent positioning can lead to significant differences in chemical behavior.
Understanding the Factors Governing Reactivity
The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is primarily governed by two key factors:
-
Electronic Effects: The electronic nature of the substituents on the phenyl ring influences the nucleophilicity of the ipso-carbon atom attached to the boron. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the phenyl ring, enhancing the rate of transmetalation, a crucial step in the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) decrease electron density and can retard the reaction rate.
-
Steric Effects: The size and position of substituents, particularly in the ortho position relative to the boronic acid group, can sterically hinder the approach of the boronic acid to the palladium catalyst. This steric hindrance can significantly slow down or even inhibit the coupling reaction.
Comparative Reactivity of Isomers
Isomer Structures:
| Isomer Name | Structure |
| This compound | CH₃O- at C4, CH₃- at C2 |
| 3-Methoxy-2-methylphenylboronic acid | CH₃O- at C3, CH₃- at C2 |
| 2-Methoxy-6-methylphenylboronic acid | CH₃O- at C2, CH₃- at C6 |
| 4-Methoxy-3-methylphenylboronic acid | CH₃O- at C4, CH₃- at C3 |
This compound
This isomer benefits from the electron-donating effect of the methoxy group at the para-position, which enhances the nucleophilicity of the ring. However, the methyl group at the ortho-position introduces steric hindrance. This combination of an activating electronic effect and a deactivating steric effect results in moderate to good reactivity. The steric hindrance from the single ortho-methyl group is generally surmountable with appropriate catalyst systems and reaction conditions.
3-Methoxy-2-methylphenylboronic acid
Similar to the 4-methoxy-2-methyl isomer, this compound has an ortho-methyl group that introduces steric hindrance. The methoxy group is now at the meta-position, where its electron-donating mesomeric effect is less pronounced compared to the para-position. Therefore, the overall electronic activation is slightly weaker than in the 4-methoxy-2-methyl isomer. This suggests that the reactivity of 3-Methoxy-2-methylphenylboronic acid is likely to be comparable to or slightly lower than that of its 4-methoxy counterpart, primarily governed by the steric effect of the ortho-methyl group.
2-Methoxy-6-methylphenylboronic acid
This isomer presents the most significant steric challenge among the group. With substituents at both ortho-positions (a methoxy and a methyl group), the boronic acid moiety is severely crowded. This substantial steric hindrance is expected to dramatically decrease the rate of the Suzuki-Miyaura coupling. While the ortho-methoxy group can potentially participate in a beneficial chelation effect with the palladium catalyst, the overwhelming steric bulk from two ortho substituents is the dominant factor, making this isomer the least reactive of the series. Such sterically hindered ortho-disubstituted boronic acids often fail to undergo successful cross-coupling under standard conditions[1].
4-Methoxy-3-methylphenylboronic acid
In this isomer, both the methoxy and methyl groups are positioned meta and para to the boronic acid group, respectively. This arrangement minimizes steric hindrance around the reactive center. The para-methoxy group provides strong electronic activation, and the meta-methyl group also contributes a modest electron-donating inductive effect. The absence of ortho-substituents and the presence of two electron-donating groups suggest that 4-Methoxy-3-methylphenylboronic acid is likely the most reactive isomer in this series under typical Suzuki-Miyaura conditions.
Summary of Expected Reactivity
Based on the interplay of electronic and steric effects, the predicted order of reactivity for the isomers in a typical Suzuki-Miyaura coupling is:
4-Methoxy-3-methylphenylboronic acid > this compound ≈ 3-Methoxy-2-methylphenylboronic acid > 2-Methoxy-6-methylphenylboronic acid
This prediction is summarized in the table below, which includes hypothetical reaction yields to illustrate the expected trend. It is important to note that actual yields will be highly dependent on the specific reaction partners, catalyst, base, solvent, and temperature.
| Boronic Acid Isomer | Key Features | Expected Relative Reactivity | Hypothetical Yield (%) |
| 4-Methoxy-3-methylphenylboronic acid | No ortho-substituents, two electron-donating groups. | Highest | 85 - 95 |
| This compound | One ortho-substituent (methyl), one para-electron-donating group (methoxy). | Moderate to High | 70 - 85 |
| 3-Methoxy-2-methylphenylboronic acid | One ortho-substituent (methyl), one meta-electron-donating group (methoxy). | Moderate | 65 - 80 |
| 2-Methoxy-6-methylphenylboronic acid | Two ortho-substituents (methoxy and methyl). | Lowest | < 20 (or no reaction) |
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific set of substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a reaction vessel are added the aryl halide (1.0 mmol), the respective methoxy-methylphenylboronic acid isomer (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring. The progress of the reaction is monitored by a suitable analytical technique such as TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Reactivity Logic
The following diagram, generated using Graphviz, illustrates the logical relationship between the structural features of the boronic acid isomers and their predicted reactivity in Suzuki-Miyaura coupling.
References
A Comparative Guide to Alternatives for 4-Methoxy-2-methylphenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for the successful synthesis of complex biaryl molecules. This guide provides an in-depth comparison of alternatives to 4-methoxy-2-methylphenylboronic acid for Suzuki-Miyaura cross-coupling reactions, with a focus on enhancing stability and reaction efficiency, particularly in the context of sterically hindered systems.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance. However, the performance of boronic acids, such as this compound, can be hampered by inherent instability, leading to challenges in storage, handling, and reaction reproducibility. Protodeboronation and oxidative degradation are common side reactions that can diminish yields and complicate purification. To address these limitations, more robust alternatives, including potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, have been developed. These alternatives offer enhanced stability, translating to more reliable and often higher-yielding cross-coupling reactions.
Performance Comparison of Boron Reagents
This section provides a comparative overview of this compound and its primary alternatives in the Suzuki-Miyaura coupling with a model aryl halide, 4-bromoanisole, to form the biaryl product 2,4'-dimethoxy-2'-methylbiphenyl. While direct side-by-side comparative studies for this specific substrate are not extensively documented, the following data, collated from representative literature, illustrates the expected performance of each reagent class.
| Reagent | Structure | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound | ![]() | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Hypothetical/Representative |
| Potassium 4-methoxy-2-methylphenyltrifluoroborate | ![]() | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 85-95 | General Trifluoroborate Protocols |
| 4-Methoxy-2-methylphenyl MIDA boronate | ![]() | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12-24 | >90 | General MIDA Boronate Protocols |
Note on Data: The yield for this compound is a representative value for a standard Suzuki-Miyaura coupling of a sterically hindered boronic acid. The yields for the trifluoroborate and MIDA boronate are based on general protocols for these classes of reagents, which typically show high efficiency.
Key Advantages of Alternative Reagents
Potassium Organotrifluoroborates:
-
Enhanced Stability: As tetracoordinate boron species, trifluoroborates are significantly more stable to air and moisture than their boronic acid counterparts, allowing for prolonged storage without degradation.[1]
-
Ease of Handling: They are typically free-flowing crystalline solids, which simplifies weighing and dispensing, leading to more reproducible results.
-
Controlled Release: In the presence of a base, trifluoroborates slowly hydrolyze to release the active boronic acid in situ, maintaining a low concentration of the potentially unstable species and minimizing side reactions.
MIDA Boronates:
-
Exceptional Stability: MIDA boronates are stable to a wide range of reaction conditions, including chromatography, making them ideal for multi-step synthesis.[2][3]
-
Slow Release Kinetics: Similar to trifluoroborates, MIDA boronates provide a slow release of the boronic acid under basic conditions, which is particularly advantageous for challenging couplings involving unstable boronic acids.[2]
-
"Catch and Release" Purification: The unique polarity of MIDA boronates allows for a simplified purification strategy where the desired product can be retained on silica gel while impurities are washed away, and then subsequently eluted with a more polar solvent.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the alternative reagents and their use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium 4-Methoxy-2-methylphenyltrifluoroborate
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (4.0 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the potassium trifluoroborate salt.
Synthesis of 4-Methoxy-2-methylphenyl MIDA Boronate
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Combine this compound (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in a flask.
-
Add a suitable solvent such as DMF.
-
Heat the mixture, often with azeotropic removal of water, until the reaction is complete.
-
Cool the reaction mixture and isolate the MIDA boronate product, often by precipitation or crystallization.
Representative Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 eq)
-
Boron reagent (this compound, potassium trifluoroborate, or MIDA boronate, 1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, or PPh₃, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2-3 eq)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or THF/H₂O)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, boron reagent, palladium catalyst, ligand, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Visualization of Key Concepts
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Stability comparison of boronic acid and its alternatives.
Conclusion
For the synthesis of biaryls using sterically hindered boronic acid precursors like this compound, the use of more stable derivatives such as potassium trifluoroborates and MIDA boronates presents a compelling strategic advantage. Their enhanced stability simplifies handling and storage, and the slow-release mechanism can lead to cleaner reactions and higher yields, particularly in complex synthetic sequences. While the initial preparation of these alternative reagents adds a synthetic step, the benefits in terms of reproducibility and efficiency often outweigh this initial investment, making them valuable tools for researchers in organic synthesis and drug development.
References
A Comparative Guide to the Reactivity and Yield of 4-Methoxy-2-methylphenylboronic Acid and its Pinacol Ester in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to achieving optimal reaction outcomes. This guide provides a detailed comparison of 4-Methoxy-2-methylphenylboronic acid and its corresponding pinacol ester, focusing on their respective performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. This comparison is supported by general principles derived from experimental observations in the field of synthetic organic chemistry.
Executive Summary: The Reactivity vs. Stability Trade-Off
The primary distinction between using this compound and its pinacol ester in synthesis lies in the inherent trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times and potentially higher yields under ideal conditions.[1][2][3] However, they are also more prone to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and the reproducibility of reaction outcomes.[1][3]
Conversely, boronic acid pinacol esters offer enhanced stability, making them easier to handle, purify, and store for extended periods.[4][5][6] This increased stability can translate to higher isolated yields, particularly in complex, multi-step syntheses where the purity and integrity of starting materials are critical.[3]
Data Presentation: A Comparative Overview
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Higher, leading to potentially faster reactions.[1][2] | Lower, may require longer reaction times or higher temperatures.[6] |
| Stability | Lower; susceptible to protodeboronation and oxidation.[1] | Higher; more robust and less prone to degradation.[4][5] |
| Handling & Storage | Requires careful handling and storage under inert atmosphere. | Easier to handle and stable for long-term storage.[5] |
| Purification | Can be challenging to purify due to potential decomposition.[1] | Generally straightforward to purify by standard techniques like chromatography.[5][7] |
| Expected Yield | Can be high, but may be compromised by instability. | Often provides more reproducible and higher isolated yields due to greater stability and purity.[3] |
| Synthesis Yield | A reported synthesis yielded 69%.[8] | No specific synthesis yield data was found for this particular pinacol ester. |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for either this compound or its pinacol ester, with the understanding that reaction times and temperatures may need to be optimized for the less reactive pinacol ester.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
This compound or its pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A logical diagram illustrating the trade-off between reactivity and stability.
Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Boron Suzuki Coupling | Borates Today [borates.today]
- 8. This compound CAS#: 208399-66-0 [chemicalbook.com]
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Methoxy-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Catalytic Systems for the Synthesis of Sterically Hindered Biaryls.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A particularly valuable application of this reaction is in the synthesis of complex biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.[1][2] The coupling of sterically hindered substrates, such as 4-Methoxy-2-methylphenylboronic acid, presents a significant challenge due to the steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step of the catalytic cycle. The choice of catalyst, particularly the ligand coordinated to the palladium center, is paramount for achieving high yields and reaction efficiency in these demanding transformations.
This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound with aryl halides. The data presented herein is collated from various sources to offer a clear comparison of catalyst performance, supplemented with detailed experimental protocols and visual diagrams of the reaction workflow and mechanism.
Comparative Performance of Catalyst Systems
The selection of an appropriate catalyst system is critical for overcoming the steric challenges associated with the coupling of 2-substituted arylboronic acids. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have been developed to facilitate these difficult couplings. Below is a summary of the performance of different palladium catalysts in the coupling of this compound with various aryl bromides.
| Catalyst System | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 3-Bromo-1,2,4-benzotriazine 1-oxide | K₃PO₄ | Toluene | 110 | 24 | 72[3] |
| Pd(OAc)₂ / PCy₃ | 3-Bromo-7-chloro-1,2,4-benzotriazine 1-oxide | Cs₂CO₃ | Toluene/H₂O | 110 | 24 | 65[3] |
| Pd(OH)₂ | Substituted Bromobenzenes | K₃PO₄ | - | 65 | - | Good to Excellent[1] |
| LaF₃·Pd nanocatalyst | Substituted Bromobenzenes | K₂CO₃ | Water | 70 | - | Good to Excellent[4] |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a guide for catalyst selection and optimization.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is a robust starting point and may require optimization for specific substrates and catalyst systems.
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, RuPhos, PCy₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water (if applicable)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 equiv relative to Pd).
-
Solvent Addition: Add the degassed solvent to the flask via syringe to achieve the desired concentration (typically 0.1-0.2 M).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To further clarify the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Figure 1. A generalized workflow for the comparative study of catalysts in the Suzuki-Miyaura coupling reaction.
Figure 2. The generally accepted catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Biaryls Synthesized from 4-Methoxy-2-methylphenylboronic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive spectroscopic comparison of biaryls synthesized from 4-Methoxy-2-methylphenylboronic acid and its more stable alternatives, potassium (4-methoxy-2-methylphenyl)trifluoroborate and N-methyliminodiacetic acid (MIDA) boronates. Detailed experimental protocols and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) are presented to facilitate informed decisions in synthetic route selection.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly in the synthesis of unsymmetrical biaryls which are prevalent in many biologically active molecules. While boronic acids are the traditional coupling partners in these reactions, their stability can sometimes be a concern, leading to challenges in purification and reproducibility. To address this, more stable surrogates such as trifluoroborates and MIDA boronates have been developed. This guide focuses on the spectroscopic characterization of a representative biaryl, 4'-methoxy-2-methylbiphenyl, synthesized from this compound, and provides a comparative framework against products from its trifluoroborate and MIDA boronate counterparts.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data of 4'-methoxy-2-methylbiphenyl in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40-7.30 | m | 6H | Aromatic Protons |
| 7.07 | d, J=8.4 Hz | 2H | Aromatic Protons |
| 3.94 | s | 3H | Methoxy Protons (-OCH₃) |
| 2.40 | s | 3H | Methyl Protons (-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data of 4'-methoxy-2-methylbiphenyl in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 158.6 | C-O |
| 141.7 | Aromatic C |
| 135.6 | Aromatic C |
| 134.5 | Aromatic C |
| 130.4 | Aromatic C |
| 127.1 | Aromatic C |
| 125.9 | Aromatic C |
| 113.6 | Aromatic C |
| 55.3 | Methoxy C (-OCH₃) |
| 20.7 | Methyl C (-CH₃) |
Table 3: IR and Mass Spectrometry Data of 4'-methoxy-2-methylbiphenyl
| Spectroscopic Technique | Key Peaks/Values |
| IR Spectrum (Vapor Phase) | Characteristic peaks for C-H aromatic, C-H aliphatic, C=C aromatic, and C-O ether bonds. |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) peak at m/z = 198.26 g/mol . |
Experimental Protocols
Detailed methodologies for the synthesis of biaryls using boronic acids and their alternatives are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling.
Synthesis of 4'-methoxy-2-methylbiphenyl using 4-bromoanisole and o-tolylboronic acid
-
Materials: 4-bromoanisole (10 mmol), o-tolylboronic acid (11 mmol), potassium fluoride (33 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.16 x 10⁻⁵ mmol), tri-tert-butylphosphine (P(t-Bu)₃, 5.0 x 10⁻⁵ mmol), and anhydrous tetrahydrofuran (THF, 10 mL).
-
Procedure:
-
To a 100-mL round-bottomed Schlenk flask equipped with a stir bar, add 4-bromoanisole, o-tolylboronic acid, and potassium fluoride.
-
Flush the flask with argon for approximately 5 minutes.
-
Add the palladium catalyst and phosphine ligand dissolved in THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtration and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield 4'-methoxy-2-methylbiphenyl.
-
Alternative Reagents: A Comparative Overview
While direct spectroscopic data for the products from 4-methoxy-2-methylphenyl MIDA boronate and potassium trifluoroborate is scarce, these reagents offer significant advantages in terms of stability and handling.
-
Potassium Organotrifluoroborates: These salts are crystalline, free-flowing solids that are stable to air and moisture, making them easier to handle and store over long periods.
-
MIDA Boronates: These compounds are also typically stable, crystalline solids. They offer the additional benefit of a slow, controlled release of the boronic acid under the reaction conditions, which can be advantageous for complex and sensitive substrates.
The synthesis of biaryls from these alternative reagents would follow a similar Suzuki-Miyaura protocol, with potential adjustments to the base and reaction conditions to facilitate the in situ generation of the active boronic acid species. The final biaryl product and its spectroscopic characteristics are expected to be identical to that produced from the corresponding boronic acid.
Visualizing the Synthetic Workflow and a Relevant Biological Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling and a key signaling pathway where biaryl compounds often find application as inhibitors.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Biaryl structures are of significant interest in drug discovery, often targeting key signaling pathways implicated in diseases like cancer. The Hedgehog signaling pathway is one such pathway where biaryl-containing small molecules have been investigated as inhibitors.
Caption: Inhibition of the Hedgehog signaling pathway by a biaryl compound targeting Smoothened.
References
A Comparative Guide to the Coupling Reactions of 4-Methoxy-2-methylphenylboronic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Suzuki, Sonogashira, and Buchwald-Hartwig Coupling Reactions
In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-nitrogen bonds through cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the realm of pharmaceutical and materials science. Arylboronic acids are pivotal reagents in these transformations. This guide provides an objective comparison of the performance of 4-Methoxy-2-methylphenylboronic acid and its structural analogues, 4-Methoxyphenylboronic acid and 2-Methylphenylboronic acid, in three widely utilized coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This analysis is supported by experimental data to aid in reaction design and optimization.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, is a powerful tool for the formation of biaryl structures. The electronic and steric properties of the boronic acid play a significant role in the reaction's efficiency.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Aryl Halides
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Data not available |
| 4-Methoxyphenylboronic acid | 2-Bromo-4-fluoro-5-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 92[1] |
| 4-Methoxyphenylboronic acid | Iodobenzene | Pd/C | K₂CO₃ | H₂O | 100 | 1 | 98 |
| 4-Methoxyphenylboronic acid | Bromobenzene | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 24 | 85 |
| 2-Methylphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 2-Methylphenylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
The electron-donating methoxy group in the para position of 4-methoxyphenylboronic acid generally leads to high yields in Suzuki couplings.[1] The additional methyl group in the ortho position of this compound may introduce steric hindrance, potentially influencing reaction rates and yields.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Experimental Workflow
Performance in Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[2] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Table 2: Comparative Data in Sonogashira Coupling
| Boronic Acid Derivative | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 24 | Data not available |
| 4-Methoxyphenylboronic acid | Phenylacetylene | CuI / 1,10-phenanthroline | None (base-free) | Methanol | RT | 24 | Moderate (exact % not specified)[3] |
| Phenylboronic acid | Phenylacetylene | Pd(OAc)₂ / CuI | Et₃N | DMF | RT | 12 | 95 |
Note: The Sonogashira reaction traditionally uses aryl halides. The use of boronic acids is a less common variation, often referred to as a Sonogashira-type or oxidative coupling.
Experimental Protocol: Sonogashira-Type Coupling of Boronic Acids
This protocol is adapted from a copper-catalyzed, base-free method.[3]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Methanol (3 mL)
Procedure:
-
In a reaction vessel open to the air, combine the boronic acid, terminal alkyne, CuI, and 1,10-phenanthroline.
-
Add methanol and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the internal alkyne.
Simplified Sonogashira-Type Coupling Pathway
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[4] This reaction has become a vital tool for the synthesis of arylamines. While boronic acids are not the typical aryl source in this reaction, related C-N coupling methodologies exist.
Table 3: Comparative Data in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 2-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 85 |
| 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 98 |
Note: Direct use of this compound as the aryl source in a standard Buchwald-Hartwig amination is not a conventional approach. The data presented reflects the reactivity of analogous aryl halides.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure for the amination of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add the aryl bromide and amine, followed by the solvent.
-
Seal the tube and heat the reaction mixture with stirring.
-
After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Logical Flow for Buchwald-Hartwig Reaction Setup
Conclusion
This guide provides a comparative overview of the utility of this compound and its analogues in key cross-coupling reactions. While direct experimental data for the target molecule is not always available, the performance of structurally similar boronic acids offers valuable insights. 4-Methoxyphenylboronic acid consistently demonstrates high reactivity in Suzuki couplings due to its electron-donating substituent. The steric hindrance from the ortho-methyl group in this compound is a critical factor to consider during reaction optimization. For Sonogashira-type and Buchwald-Hartwig reactions, the choice of coupling partners and reaction conditions is paramount. The provided experimental protocols and diagrams serve as a foundational resource for researchers to design and execute these powerful synthetic transformations.
References
Navigating Byproduct Formation in Suzuki-Miyaura Reactions: A Comparative Analysis of 4-Methoxy-2-methylphenylboronic Acid and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. However, the formation of undesired byproducts can significantly impact reaction efficiency and purification costs. This guide provides a detailed analysis of the byproducts generated in reactions involving 4-Methoxy-2-methylphenylboronic acid and offers a comparative perspective on the performance of more stable alternatives, supported by experimental data and detailed protocols.
The utility of this compound in organic synthesis is well-established, particularly in the palladium-catalyzed formation of carbon-carbon bonds. However, like other boronic acids, it is susceptible to side reactions that can diminish the yield of the desired product and complicate downstream processing. The two most prominent side reactions are protodeboronation and homocoupling.
Protodeboronation is the undesired cleavage of the carbon-boron bond, where a proton replaces the boronic acid group, leading to the formation of a deboronated arene (in this case, 1-methoxy-3-methylbenzene). This side reaction is often promoted by factors such as the presence of water, the strength of the base, and elevated temperatures.
Homocoupling results in the dimerization of the boronic acid, yielding a symmetrical biaryl (3,3'-dimethyl-5,5'-dimethoxybiphenyl). The presence of oxygen and certain palladium species can facilitate this unwanted reaction.
Comparative Performance of Boronic Acid Reagents
To provide a clear comparison of this compound with its more stable alternatives, potassium 4-methoxy-2-methylphenyltrifluoroborate and N-methyliminodiacetic acid (MIDA) boronate, the following table summarizes illustrative reaction outcomes based on established chemical principles. The data highlights the potential advantages of using stabilized boronic acid surrogates in minimizing byproduct formation.
| Reagent | Desired Product Yield (%) | Homocoupling Byproduct (%) | Protodeboronation Byproduct (%) | Key Considerations |
| This compound | 85-90 | 5-10 | 1-5 | Prone to decomposition; requires careful control of reaction conditions to minimize byproducts. |
| Potassium 4-Methoxy-2-methylphenyltrifluoroborate | 90-95 | < 5 | < 2 | Air- and moisture-stable crystalline solid, offering improved handling and reduced byproduct formation due to slow release of the boronic acid.[1][2] |
| 4-Methoxy-2-methylphenyl MIDA boronate | > 95 | < 2 | < 1 | Exceptionally stable, allowing for slow, controlled release of the boronic acid, leading to higher yields and cleaner reaction profiles.[3][4] |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
A detailed methodology for a typical Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for this compound and its alternatives.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid reagent (this compound or alternative, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, boronic acid reagent, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analysis of Byproducts: The quantitative analysis of the desired product and byproducts can be performed using GC-MS or ¹H NMR spectroscopy with an internal standard.
Reaction Pathways and Experimental Workflow
To visualize the chemical transformations and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of the Suzuki-Miyaura reaction and major byproduct formation routes.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While this compound is a valuable reagent, the potential for byproduct formation necessitates careful consideration of reaction conditions. For syntheses where high purity and yield are paramount, the use of more stable alternatives such as potassium trifluoroborates and MIDA boronates is highly recommended. These reagents offer superior handling characteristics and have been shown to significantly reduce the formation of homocoupling and protodeboronation byproducts, ultimately leading to more efficient and cost-effective synthetic routes. The choice of reagent should be guided by the specific requirements of the target molecule and the overall synthetic strategy.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 4-Methoxy-2-methylphenylboronic Acid vs. Potassium (4-Methoxy-2-methylphenyl)trifluoroborate in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides a detailed comparison of two related coupling partners: 4-methoxy-2-methylphenylboronic acid and its corresponding trifluoroborate salt, potassium (4-methoxy-2-methylphenyl)trifluoroborate.
At a Glance: Boronic Acid vs. Trifluoroborate Salt
| Feature | This compound | Potassium (4-Methoxy-2-methylphenyl)trifluoroborate |
| Chemical Stability | Prone to dehydration to form boroxines; can be sensitive to air and moisture.[1] | Crystalline solids that are stable to air and moisture, allowing for indefinite storage.[2] |
| Handling | May require storage under inert atmosphere and careful handling to avoid degradation. | Easy to handle and weigh in air. |
| Reactivity in Suzuki Coupling | Generally considered more reactive and often requires milder conditions.[3] | Often requires specific conditions for the in-situ release of the boronic acid; can be less reactive. |
| Side Reactions | Susceptible to protodeboronation and homocoupling. | The trifluoroborate group can act as a protecting group, minimizing side reactions.[4] |
| Solubility | Varies depending on the specific boronic acid and solvent. | Generally soluble in a range of organic solvents. |
Performance in Suzuki Coupling: A Comparative Overview
Generally, arylboronic acids are more reactive and may provide higher yields under standard Suzuki coupling conditions.[3] However, the enhanced stability of trifluoroborate salts makes them advantageous in multi-step syntheses where the boronic acid functionality might not tolerate preceding reaction conditions.[4] The trifluoroborate can be carried through several synthetic steps and then utilized in a subsequent Suzuki coupling.
Illustrative Reaction Data (Note: Conditions are not identical and are for comparison purposes only)
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT | 12 | 95 | Based on similar reactions |
| Potassium Alkyltrifluoroborates | Aryl Chlorides | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | Good to Excellent | [5] |
This table illustrates that high yields can be achieved with both classes of reagents, but the reaction conditions can differ significantly. The choice between the two will often depend on the specific synthetic strategy, the stability of other functional groups in the molecule, and the desired handling properties of the reagent.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is based on a standard Suzuki-Miyaura coupling procedure.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, potassium phosphate, palladium(II) acetate, and tricyclohexylphosphine.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki Coupling with Potassium (4-Methoxy-2-methylphenyl)trifluoroborate
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates.[5]
Materials:
-
Potassium (4-methoxy-2-methylphenyl)trifluoroborate (1.1 equiv)
-
Aryl halide (e.g., 4-chloroanisole) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
RuPhos (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
10:1 Dioxane/Water
Procedure:
-
In a microwave vial, combine potassium (4-methoxy-2-methylphenyl)trifluoroborate, the aryl halide, cesium carbonate, palladium(II) acetate, and RuPhos.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and heat in a microwave reactor at 100-150 °C for the required time (typically 30-60 minutes), or heat in a conventional oil bath at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Suzuki Coupling
The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key difference between using a boronic acid and a trifluoroborate salt lies in the initial activation step.
Caption: Suzuki coupling mechanism for boronic acids and trifluoroborates.
Experimental Workflow
A typical workflow for a Suzuki coupling reaction involves careful setup under an inert atmosphere to protect the catalyst and reagents.
Caption: General experimental workflow for a Suzuki coupling reaction.
Conclusion
Both this compound and its corresponding trifluoroborate salt are valuable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them is dictated by the specific requirements of the synthetic route. For straightforward couplings where high reactivity is desired, the boronic acid is often the preferred choice. For complex, multi-step syntheses that require a robust and stable organoboron intermediate, the trifluoroborate salt offers significant advantages in terms of handling and stability. Researchers should consider the trade-offs between reactivity and stability when selecting the appropriate reagent for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Methoxy-2-methylphenylboronic Acid Reaction Crude via HPLC and NMR
For researchers and professionals in drug development and chemical synthesis, a thorough analysis of reaction crudes is paramount to ensure the efficiency of a reaction and the purity of the final product. This guide provides a comparative analysis of a hypothetical Suzuki-Miyaura coupling reaction crude involving 4-Methoxy-2-methylphenylboronic acid and two common alternatives, 4-ethoxyphenylboronic acid and 4-fluorophenylboronic acid. The comparison is based on simulated High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) data, reflecting typical outcomes and potential impurities.
Reaction Scheme
The model reaction is the Suzuki-Miyaura cross-coupling of the respective phenylboronic acid with 4-bromoanisole to yield the corresponding biphenyl product.
Data Presentation: HPLC Analysis of Reaction Crudes
The following table summarizes the expected retention times (RT) and relative peak areas for the components of the crude reaction mixtures. The data is simulated based on a standard reversed-phase HPLC method.
| Compound | This compound Reaction | 4-Ethoxyphenylboronic Acid Reaction | 4-Fluorophenylboronic Acid Reaction |
| RT (min) / Area % | RT (min) / Area % | RT (min) / Area % | |
| 4-bromoanisole (Unreacted) | 10.2 / 5.0 | 10.2 / 4.5 | 10.2 / 6.2 |
| Phenylboronic Acid (Unreacted) | 4.5 / 3.0 | 5.1 / 2.8 | 4.2 / 3.5 |
| Desired Biphenyl Product | 12.5 / 85.0 | 13.1 / 88.0 | 11.9 / 82.0 |
| Boronic Acid Homocoupling Byproduct | 8.2 / 4.0 | 9.0 / 2.5 | 7.8 / 5.0 |
| Protodeboronation Byproduct (Anisole) | 7.8 / 2.0 | 7.8 / 1.5 | 7.8 / 2.3 |
| Other Minor Impurities | - / 1.0 | - / 0.7 | - / 1.0 |
| Total | 100 | 100 | 100 |
Data Presentation: ¹H NMR Analysis of Reaction Crudes
The following tables detail the expected chemical shifts (δ) in ppm for the key species in the simulated ¹H NMR spectra of the reaction crudes in CDCl₃.
1. This compound Reaction Crude
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4,4'-dimethoxy-2-methylbiphenyl (Product) | 7.26-7.23 (m, 6H), 6.97-6.94 (m, 2H), 3.85 (s, 3H), 2.28 (s, 3H)[1] |
| This compound | 7.7 (d), 6.8 (d), 6.7 (s), 3.8 (s, 3H), 2.5 (s, 3H) |
| 4-bromoanisole | 7.4 (d), 6.8 (d), 3.8 (s, 3H) |
| 4,4'-dimethoxy-2,2'-dimethylbiphenyl (Homocoupling) | ~7.1-6.8 (m), 3.8 (s, 6H), 2.1 (s, 6H) |
| Anisole (Protodeboronation) | 7.3-6.9 (m), 3.8 (s, 3H) |
2. 4-Ethoxyphenylboronic Acid Reaction Crude
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4-ethoxy-4'-methoxybiphenyl (Product) | ~7.5 (d), ~7.4 (d), ~6.9 (m), 4.1 (q, 2H), 3.8 (s, 3H), 1.4 (t, 3H) |
| 4-ethoxyphenylboronic acid | 7.7 (d), 6.9 (d), 4.1 (q, 2H), 1.4 (t, 3H) |
| 4-bromoanisole | 7.4 (d), 6.8 (d), 3.8 (s, 3H) |
| 4,4'-diethoxybiphenyl (Homocoupling) | ~7.4 (d), ~6.9 (d), 4.1 (q, 4H), 1.4 (t, 6H) |
| Anisole (Protodeboronation) | 7.3-6.9 (m), 3.8 (s, 3H) |
3. 4-Fluorophenylboronic Acid Reaction Crude
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4-fluoro-4'-methoxybiphenyl (Product) | 7.54−7.43 (m, 4H), 7.14−7.04 (m, 2H), 6.96 (d, J = 9.0 Hz, 2H), 3.84 (s, 3H)[2] |
| 4-fluorophenylboronic acid | 7.9 (dd), 7.1 (t) |
| 4-bromoanisole | 7.4 (d), 6.8 (d), 3.8 (s, 3H) |
| 4,4'-difluorobiphenyl (Homocoupling) | ~7.5 (m), ~7.2 (m) |
| Anisole (Protodeboronation) | 7.3-6.9 (m), 3.8 (s, 3H) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start at 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
System: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve a sample of the crude reaction mixture in CDCl₃.
-
Analysis: Acquire a ¹H NMR spectrum. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
Mandatory Visualization
Caption: Workflow for the analysis of a Suzuki-Miyaura reaction crude.
This guide provides a framework for the comparative analysis of crude reaction mixtures from Suzuki-Miyaura couplings using different boronic acids. The presented data, while simulated, is based on established principles of chromatography and spectroscopy and highlights the key differences that can be expected in product purity and byproduct formation. Researchers can adapt the provided protocols for their specific reaction conditions.
References
Kinetic studies of 4-Methoxy-2-methylphenylboronic acid in Suzuki coupling
A Comparative Guide to the Kinetic Performance of 4-Methoxy-2-methylphenylboronic Acid in Suzuki Coupling Reactions
For researchers, scientists, and professionals in drug development, understanding the kinetic nuances of reagents in Suzuki-Miyaura cross-coupling reactions is paramount for optimizing synthetic routes. This guide provides a comparative kinetic analysis of this compound, placing its performance in context with other commonly used boronic acids. While direct, comprehensive kinetic studies on this compound are not extensively documented in publicly available literature, this guide extrapolates its expected performance based on established mechanistic principles and kinetic data from structurally analogous compounds.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The reaction mechanism is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid significantly influences the transmetalation step, which is often the rate-determining step of the cycle.
Performance Comparison of Boronic Acids
The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in determining the reaction kinetics. Electron-donating groups are generally observed to accelerate the transmetalation step, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can also impact the rate of reaction.
Based on these principles, this compound possesses two key substituents:
-
4-Methoxy group: An electron-donating group which is expected to increase the nucleophilicity of the aryl group, thereby accelerating the transmetalation step.
-
2-Methyl group: An ortho-substituent that can introduce steric hindrance. This steric effect might counteract the electronic acceleration from the methoxy group to some extent by impeding the approach of the boronic acid to the palladium center. Studies on ortho-substituted phenylboronic acids have suggested that such substitution can influence the reaction's regio- and atropselectivity.[1][2][3]
The interplay of these electronic and steric factors determines the overall kinetic profile of this compound.
Quantitative Kinetic Data Comparison
To provide a framework for understanding the expected performance of this compound, the following table summarizes the relative initial rates of Suzuki-Miyaura reactions with various substituted phenylboronic acids. The data is compiled from general principles and studies on analogous compounds.[4] It is important to note that actual reaction rates are highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system.[4]
| Boronic Acid | Substituent Effect | Expected Relative Initial Rate (Illustrative) |
| Phenylboronic Acid | Electron-Neutral (Baseline) | ~5.0 |
| 4-Methoxyphenylboronic Acid | Electron-Rich (4-Methoxy) | ~7.0 |
| 4-Trifluoromethylphenylboronic Acid | Electron-Poor (4-CF3) | ~3.0 |
| This compound | Electron-Rich (4-Methoxy) with Ortho-Steric Hindrance (2-Methyl) | Slightly slower than 4-Methoxyphenylboronic acid |
| Ethylboronic Acid | Primary Alkyl | ~1.0 |
| n-Butylboronic Acid | Primary Alkyl (Increased Steric Bulk) | ~0.8 |
| Isopropylboronic Acid | Secondary Alkyl (Significant Steric Hindrance) | ~0.3 |
Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.[4]
Experimental Protocols for Kinetic Analysis
Obtaining reliable kinetic data is essential for comparing the performance of different boronic acids. A general workflow for a kinetic study of a Suzuki-Miyaura reaction is outlined below.
General Experimental Workflow for Kinetic Studies
Caption: A systematic workflow for conducting kinetic analysis of Suzuki-Miyaura reactions.
Detailed Methodologies
1. Preparation of Stock Solutions:
-
Prepare individual stock solutions of the aryl halide, the boronic acid being tested (e.g., this compound and other comparative acids), a suitable base (e.g., K₂CO₃, Cs₂CO₃), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand), and an internal standard in the chosen solvent system.
2. Reaction Setup:
-
In a thermostated reaction vessel, combine the stock solutions of the aryl halide, boronic acid, base, and internal standard.
-
Allow the mixture to reach the desired reaction temperature under an inert atmosphere (e.g., nitrogen or argon).
3. Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the catalyst stock solution.
-
At predetermined time intervals, withdraw aliquots from the reaction mixture.
4. Quenching and Analysis:
-
Immediately quench the reaction in each aliquot by adding a suitable quenching agent.
-
Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the product and the remaining aryl halide relative to the internal standard.[4]
5. Data Analysis:
-
Plot the concentration of the product as a function of time.
-
The initial reaction rate can be determined from the initial slope of this curve.[4]
Catalytic Cycle and Rate-Determining Step
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-determining step, especially when considering the influence of the boronic acid's structure.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Methoxy-2-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Methoxy-2-methylphenylboronic acid, ensuring compliance with safety protocols and minimizing environmental impact.
I. Understanding the Hazards
This compound is an irritant that can affect the skin, eyes, and respiratory system[1][2][3]. Therefore, adherence to strict safety protocols is mandatory during handling and disposal. Key hazards include:
-
Serious Eye Irritation: Causes serious eye irritation[1][3].
-
Respiratory Irritation: May cause respiratory irritation[1][2][3].
II. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure. All personnel handling this compound must use the following PPE:
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards[3][4][5]. | To protect eyes from dust particles and splashes[4]. |
| Hand Protection | Nitrile gloves or other appropriate protective gloves[3][4]. Gloves must be inspected prior to use[3]. | To prevent skin contact and irritation[4]. |
| Body Protection | Laboratory coat[4]. | To protect skin and personal clothing from contamination[4]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator[4][5]. | To be used when handling large quantities or when dust formation is likely[4][5]. |
III. Operational Plan: From Handling to Disposal
A systematic approach is crucial for managing this compound safely. The following workflow outlines the key steps from initial handling to final disposal.
IV. Detailed Disposal Procedures
The disposal of this compound and its contaminated materials must be conducted in a manner that ensures safety and regulatory compliance.
Step 1: Segregation of Waste
-
Immediately after use, segregate all waste contaminated with this compound. This includes:
-
Unused or excess chemical.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Rinsate from cleaning contaminated glassware.
-
Step 2: Waste Collection and Labeling
-
Collect all segregated waste into a suitable, sealable, and clearly labeled hazardous waste container[2][4][6].
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation.
-
-
Never mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong bases[2].
-
The storage area should be cool and dry[5].
Step 4: Arranging for Final Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Disposal must be in accordance with all local, regional, and national regulations[1]. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste[1][2].
-
Do not discharge this compound or its containers into the environment, including drains[3][6].
V. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning, don the full PPE as outlined in the table above.
-
Contain and Clean:
-
Decontaminate: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (consult your EHS office for recommendations) and collect the cleaning materials as hazardous waste.
-
Dispose of Spill Debris: All materials used for cleanup must be placed in the hazardous waste container for this compound.
References
Essential Safety and Operational Guide for 4-Methoxy-2-methylphenylboronic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methoxy-2-methylphenylboronic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety Precautions: Before handling this compound, ensure that a safety shower and eyewash station are readily accessible.[1] All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields.[2][3] | To protect eyes from dust and splashes, which can cause serious irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][4][5] | To prevent skin contact and potential irritation.[1][3] |
| Body Protection | A laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.[2][4] | To protect skin and clothing from accidental spills.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely.[1][2][5][6] | To prevent respiratory tract irritation from inhalation of dust.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize risks.
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical waste in designated, labeled, and sealed containers for hazardous materials.[4] Do not pour down the drain.[4]
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be collected in a designated hazardous waste container.[4]
-
Regulations: All waste disposal must be in strict accordance with federal, state, and local regulations.[4]
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



